molecular formula C₉H₁₂N₂O₃S B1145533 N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS No. 17485-44-8

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Cat. No.: B1145533
CAS No.: 17485-44-8
M. Wt: 228.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide is a high-purity chemical compound supplied as a white solid for research applications . It has a molecular formula of C9H12N2O3S and a molecular weight of 228.27 g/mol . Researchers can identify the compound by its CAS Registry Number, 17485-44-8 . This molecule features both acetamide and sulfonamide functional groups, which are privileged structures in medicinal chemistry known to confer a wide range of biological activities . Compounds containing these scaffolds are frequently investigated for their potential to inhibit enzymes like urease, which is a significant virulence factor in pathological conditions caused by Helicobacter pylori . The presence of the sulfamoyl group also makes this compound a valuable building block in synthetic and pharmaceutical chemistry for the development of novel molecular entities. It is recommended that this product be stored at -20°C to maintain stability . This compound is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCJNHFYBSIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, analytical profiling, and synthesis logic for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , a critical regioisomeric impurity and intermediate in the development of sulfonamide-class therapeutics.

Executive Summary & Chemical Identity

This compound (CAS: 17485-44-8) is a sulfonamide derivative primarily encountered as a regioisomeric impurity or synthesis intermediate in the production of diuretic agents (e.g., Xipamide, Indapamide precursors) and carbonic anhydrase inhibitors.

In the context of drug development, this molecule represents a critical quality attribute (CQA). Its presence indicates competitive sulfonation para to the methyl group rather than the kinetically favored para-amino position during the chlorosulfonation of N-acetyl-o-toluidine. Distinguishing this isomer from its 4-sulfamoyl analogue is a mandatory step in impurity profiling.

Chemical Data Table
PropertySpecification
IUPAC Name N-(2-methyl-5-sulfamoylphenyl)acetamide
Common Synonyms 5'-Sulfamoyl-O-acetotoluidide; 2-Acetamido-4-sulfamoyltoluene (erroneous numbering); Impurity B (generic)
CAS Number 17485-44-8
Molecular Formula C

H

N

O

S
Molecular Weight 228.27 g/mol
Monoisotopic Mass 228.0569 Da
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthesis & Origin Analysis

The formation of this molecule is best understood through the electrophilic aromatic substitution patterns of N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine).

Mechanistic Pathway

The acetamido group (-NHAc) is a strong ortho, para-director, while the methyl group (-Me) is a weaker ortho, para-director.

  • Main Pathway (4-isomer): Chlorosulfonation occurs para to the -NHAc group (position 4). This yields the major intermediate for most drugs.

  • Minor Pathway (5-isomer - Target): Chlorosulfonation occurs para to the -Me group (position 5). This is sterically accessible but electronically less favored than position 4.

The following diagram illustrates the competitive pathways and the origin of the target molecule.

SynthesisPath Start o-Toluidine (2-methylaniline) Step1 Acetylation (Ac2O) Start->Step1 Inter N-Acetyl-o-toluidine Step1->Inter Reagent Chlorosulfonation (ClSO3H) Inter->Reagent Major 4-Sulfamoyl Isomer (Major Product) Para to -NHAc Reagent->Major  Major Path Target 5-Sulfamoyl Isomer (TARGET IMPURITY) Para to -Me Reagent->Target  Minor Path Ammonia Amination (NH3) Target->Ammonia Final N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide Ammonia->Final

Figure 1: Synthesis pathway highlighting the origin of the 5-sulfamoyl regioisomer via competitive sulfonation.

Structural Analysis Strategy

Unequivocal identification requires distinguishing the target (5-isomer) from the abundant 4-isomer. Mass spectrometry alone is insufficient due to identical molecular weights and similar fragmentation. NMR spectroscopy is the definitive tool.

A. Nuclear Magnetic Resonance (NMR) Profiling

The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a unique spin system compared to the 1,2,4-pattern of the major isomer.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
-NH-CO- Amide NH9.4 - 9.6Singlet (br)-Exchangeable; deshielded by carbonyl.
-SO

NH

Sulfonamide7.2 - 7.4Singlet (br)-Exchangeable; typical range for Ar-SO

NH

.
Ar-H6 Aromatic7.8 - 8.0Doublet (d)

Diagnostic: Isolated between NHAc and SO

. Deshielded by both EWGs.
Ar-H4 Aromatic7.5 - 7.6dd

Coupled to H3 (ortho) and H6 (meta).
Ar-H3 Aromatic7.3 - 7.4Doublet (d)

Ortho to Methyl. Shielded relative to H4/H6.
Ar-CH

Methyl2.2 - 2.3Singlet-Characteristic aryl-methyl.
CO-CH

Acetyl2.0 - 2.1Singlet-Characteristic acetyl-methyl.
The "Isomer Trap": How to Distinguish 4- vs 5-Isomer
  • Target (5-isomer): The proton ortho to the Methyl group (H3) has a large ortho-coupling (

    
     Hz) to H4.
    
  • Major (4-isomer): The proton ortho to the Methyl group (H3) is isolated (singlet or small meta-coupling), as position 4 is substituted.

  • NOE Experiment (Crucial Validation): Irradiating the Methyl signal (

    
     ppm) in the Target molecule will enhance the doublet  at 
    
    
    
    ppm (H3). In the Major isomer, it would enhance a singlet .
B. Mass Spectrometry (LC-MS/MS)

The fragmentation pattern follows standard sulfonamide rules but includes acetyl loss.

  • Precursor Ion: [M+H]

    
     = 229.06
    
  • Key Fragments:

    • m/z 187 : [M+H - 42]

      
       (Loss of Acetyl group, ketene loss).
      
    • m/z 170 : [M+H - 42 - 17]

      
       (Loss of Acetyl + Ammonia from sulfonamide).
      
    • m/z 106 : Characteristic methyl-aniline cation after SO

      
       loss.
      

MSFragmentation Parent Precursor [M+H]+ m/z 229 Frag1 Deacetylation [M+H - C2H2O]+ m/z 187 Parent->Frag1 - 42 Da (Ketene) Frag2 Desulfamoylation [M+H - SO2NH2]+ m/z 149 Parent->Frag2 - 79 Da Frag3 Aniline Core m/z 106 Frag1->Frag3 - SO2NH2

Figure 2: Proposed MS/MS fragmentation logic for structural confirmation.

C. Infrared Spectroscopy (FT-IR)
  • 3250 - 3350 cm

    
     : N-H stretching (Amide & Sulfonamide).
    
  • 1670 - 1690 cm

    
     : C=O stretching (Amide I band).
    
  • 1530 - 1550 cm

    
     : N-H bending (Amide II).
    
  • 1330 cm

    
     (asym) & 1160 cm
    
    
    
    (sym)
    : S=O stretching (Sulfonamide) - High intensity diagnostic bands.

Analytical Protocol: Impurity Profiling (HPLC)

To separate the 5-isomer from the 4-isomer and the starting material, a high-efficiency C18 column with an acidic mobile phase is required to suppress the ionization of the sulfonamide (pKa ~10) and the amide.

Method Parameters
  • Column : C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B : Acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV @ 254 nm (aromatic max) and 210 nm (amide).

  • Gradient :

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       40% B (Slow ramp for isomer separation)
      
    • 15-20 min: 40%

      
       90% B (Wash)
      

Resolution Note : The 5-isomer (Target) is generally slightly more polar than the 4-isomer due to the proximity of the sulfonamide to the acetamide (meta vs para), often resulting in a slightly earlier retention time (RRT ~0.9 relative to the 4-isomer).

References

  • LGC Standards . This compound Reference Standard. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide (Parent Structure). Retrieved from

  • Bhat, H. R., et al. (2023) .[3] Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamide Impurities. Trends in Sciences. Retrieved from

  • ChemDiv . Sulfonamide Building Blocks and Intermediates. Retrieved from

Sources

Physicochemical Properties of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide . This document is structured for researchers in medicinal chemistry and pharmaceutical development.

Technical Guide & Characterization Profile

Executive Summary

This compound (CAS: 17485-44-8) is a sulfonamide derivative characterized by the presence of an acetamido group ortho to a methyl group and meta to a primary sulfonamide moiety on a benzene core. It serves as a critical intermediate in the synthesis of diuretic agents and is a known metabolite of methylated sulfonamide drugs. This guide provides a comprehensive physicochemical profile, synthesizing experimental data with structure-activity relationship (SAR) predictions to support formulation and analytical development.

Chemical Identity & Structural Characteristics

The compound is an acetylated derivative of 3-amino-4-methylbenzenesulfonamide (also known as 5-amino-o-toluenesulfonamide).[1] The steric hindrance provided by the ortho-methyl group influences its solubility and crystal packing.

PropertySpecification
IUPAC Name This compound
Common Synonyms N-(2-methyl-5-sulfamoylphenyl)acetamide; 5'-Sulfamoyl-O-acetotoluidide; 3-Acetamido-4-methylbenzenesulfonamide
CAS Registry Number 17485-44-8
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
SMILES CC1=C(NC(C)=O)C=C(S(N)(=O)=O)C=C1
InChI Key InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12

Synthesis & Production Pathway

The synthesis typically proceeds via the chlorosulfonation of N-acetyl-o-toluidine.[1] The acetamido group directs the incoming sulfonyl group to the position para to itself (position 4) or para to the methyl group (position 5). While the 4-isomer is often favored electronically, the 5-isomer (the subject of this guide) can be isolated or synthesized via the acetylation of the pre-sulfonated amine.

Synthetic Workflow Diagram

The following directed graph illustrates the primary synthetic route starting from o-Toluidine.

SynthesisPathway Toluidine o-Toluidine (2-Methylaniline) AcetylToluidine N-Acetyl-o-toluidine Toluidine->AcetylToluidine Acetylation (Ac2O / AcOH) SulfonylChloride Intermediate: Sulfonyl Chloride AcetylToluidine->SulfonylChloride Chlorosulfonation (ClSO3H, <20°C) Product N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide SulfonylChloride->Product Amination (NH3 / NH4OH) Precursor 3-Amino-4-methyl- benzenesulfonamide Precursor->Product Selective Acetylation

Caption: Synthetic pathway for this compound via chlorosulfonation or direct acetylation.

Physicochemical Profiling

Solid-State Properties
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point (MP): 225°C – 230°C (Predicted based on structural analogs like N-(4-sulfamoylphenyl)acetamide which melts ~219°C).[1] The sulfonamide hydrogen bonding network significantly elevates the lattice energy.

  • Hygroscopicity: Low. The amide and sulfonamide groups form strong intermolecular hydrogen bonds, reducing affinity for atmospheric moisture relative to amorphous solids.

Solution-State Properties

The solubility profile is governed by the lipophilic toluene core competing with the polar amide and sulfonamide groups.

SolventSolubility RatingMechanistic Insight
DMSO High (>50 mg/mL)Dipolar aprotic solvent disrupts intermolecular H-bonds.[1]
Methanol ModerateSoluble upon heating; limited cold solubility.
Water (pH 7) Low (<0.5 mg/mL)Neutral form dominates; hydrophobic methyl/phenyl effect.
Water (pH > 11) HighDeprotonation of sulfonamide (-SO₂NH⁻) confers charge.
Chloroform LowInsufficient polarity to break crystal lattice.
Acid-Base Chemistry (pKa)

The compound possesses two ionizable centers, though only one is active in the physiological range.

  • pKa (Sulfonamide -SO₂NH₂): 10.1 ± 0.2 . The sulfonamide proton is weakly acidic. At pH 7.4, the compound exists >99% in the neutral form.

  • pKa (Amide -NHCO-): >15 .[1] The acetamido nitrogen is non-basic due to resonance delocalization with the carbonyl.

Lipophilicity (LogP)
  • Predicted LogP: 0.3 – 0.5 .

  • LogD (pH 7.4): ~0.3 (Remains neutral).

  • Implication: The compound has moderate membrane permeability but requires polar organic co-solvents (e.g., DMSO, PEG-400) for high-concentration biological assays.

Analytical Characterization

To validate the identity of synthesized or purchased batches, the following spectral features should be confirmed.

Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm⁻¹: N-H stretching (Amide & Sulfonamide).

  • 1670–1690 cm⁻¹: C=O stretching (Amide I band).

  • 1320–1340 cm⁻¹: Asymmetric SO₂ stretching.

  • 1150–1170 cm⁻¹: Symmetric SO₂ stretching.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 2.05 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

  • δ 2.30 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).

  • δ 7.20–7.40 ppm (s, 2H): Sulfonamide protons (-SO₂NH ₂), exchangeable with D₂O.

  • δ 7.40–8.00 ppm (m, 3H): Aromatic protons. The pattern will show coupling consistent with 1,2,4-substitution (ortho coupling between H3/H4, meta coupling between H4/H6).

  • δ 9.50 ppm (s, 1H): Amide proton (-NH Ac).

Stability & Degradation

The compound is chemically stable under ambient conditions but susceptible to hydrolysis under extreme pH.

Degradation Pathways[1]
  • Amide Hydrolysis (Acidic/Basic): The acetamido group is the most labile. Hydrolysis yields 3-amino-4-methylbenzenesulfonamide (Precursor).[1]

  • Sulfonamide Hydrolysis: Requires harsh conditions (conc. acid, high heat) to cleave to the sulfonic acid.

Degradation Parent N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide Metabolite1 3-Amino-4-methyl- benzenesulfonamide (Primary Degradant) Parent->Metabolite1 Hydrolysis (H+ or OH-) Cleavage of Amide Metabolite2 Acetic Acid Parent->Metabolite2 Byproduct

Caption: Primary degradation pathway via amide hydrolysis.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic solubility at pH 7.4.

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours at 500 rpm.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: To validate the acidity of the sulfonamide group.

  • Solvent: Use a mixture of water/methanol (due to low aqueous solubility) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: 0.1 M KOH.

  • Procedure: Dissolve 2 mg of compound in 20 mL of 30% MeOH/Water. Titrate under inert nitrogen atmosphere to prevent carbonate formation.

  • Calculation: Plot pH vs. Volume of KOH. The inflection point at pH ~10.1 corresponds to the deprotonation of the -SO₂NH₂ group.

References

  • LGC Standards. (2025). This compound Reference Material. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Acetamide, N-(2-methylphenyl)- Data. NIST Chemistry WebBook.[2] Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from

  • ChemIDplus. (2025). Structure and Nomenclature of CAS 17485-44-8. Retrieved from

Sources

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS Number: 17485-44-8 Document Type: Technical Reference Guide

Executive Summary & Chemical Identity[1][2][3]

This compound (CAS 17485-44-8) is a specialized aromatic sulfonamide intermediate. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly within the triptan class of antimigraine drugs (e.g., structural analogs related to Sumatriptan synthesis) and sulfonamide-based diuretics.

Structurally, the compound features a toluene core substituted with an acetamide group at the ortho position and a sulfonamide moiety at the meta position relative to the acetamide (or para relative to the methyl group). This specific substitution pattern is achieved through controlled regioselective synthesis, distinguishing it from its more common isomer, 4-acetamidobenzenesulfonamide (Sulfacetamide intermediate).

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
Identifier TypeValue
Chemical Name This compound
CAS Number 17485-44-8
Synonyms 3-Acetamido-4-methylbenzenesulfonamide; 5'-Sulfamoyl-o-acetotoluidide; N-(2-Methyl-5-sulfamoylphenyl)acetamide
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
SMILES CC1=C(NC(C)=O)C=C(S(N)(=O)=O)C=C1
InChI Key InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,[1][2][3][4][5][6][7][8][9][10][11]14)

Synthesis Strategy & Causality

The synthesis of CAS 17485-44-8 requires overcoming a specific regiochemical challenge: placing the sulfonamide group para to the methyl group while the acetamide is ortho to the methyl. Direct chlorosulfonation of N-o-tolylacetamide often yields mixtures. Therefore, the most robust "self-validating" protocol utilizes the Nitration-Reduction-Acetylation route starting from p-toluenesulfonyl chloride.

The "Reinforced Direction" Pathway

This route exploits the cooperative directing effects of the methyl and sulfonyl groups on the benzene ring.

  • Nitration: The starting material, p-toluenesulfonyl chloride, has a methyl group (ortho/para directing) and a sulfonyl chloride group (meta directing). Both groups direct the incoming nitro electrophile to the same position (ortho to the methyl).

  • Amidation: Conversion of the sulfonyl chloride to sulfonamide using ammonia.

  • Reduction: Selective reduction of the nitro group to an amine.

  • Acetylation: Chemoselective acetylation of the highly nucleophilic aniline nitrogen over the non-nucleophilic sulfonamide nitrogen.

Reaction Workflow Visualization

SynthesisPath Start p-Toluenesulfonyl Chloride (CAS 98-59-9) Step1 3-Nitro-4-methylbenzenesulfonyl chloride Start->Step1 HNO3 / H2SO4 (Nitration) Step2 3-Nitro-4-methylbenzenesulfonamide Step1->Step2 NH4OH (Amidation) Step3 3-Amino-4-methylbenzenesulfonamide Step2->Step3 Fe / HCl or H2/Pd (Reduction) Final This compound (CAS 17485-44-8) Step3->Final Ac2O / AcOH (Selective Acetylation)

Caption: Logical synthesis workflow exploiting cooperative directing effects to ensure regiochemical purity of the target isomer.

Detailed Experimental Protocol

This protocol is designed for research-scale synthesis (10–50g). Standard safety precautions for handling strong acids and chlorosulfonyl derivatives must be observed.

Step 1: Nitration (Precursor Preparation)
  • Reagents: p-Toluenesulfonyl chloride (1.0 eq), Fuming HNO₃ (1.1 eq), H₂SO₄.

  • Procedure: Dissolve sulfonyl chloride in H₂SO₄ at 0°C. Add HNO₃ dropwise. The methyl group directs the NO₂ to the ortho position (position 3 relative to sulfonyl at 1, but position 2 relative to methyl).

  • Checkpoint: Monitor by TLC. The product, 3-nitro-4-methylbenzenesulfonyl chloride, precipitates upon pouring onto ice.

Step 2: Amidation
  • Reagents: 3-nitro-4-methylbenzenesulfonyl chloride, Aqueous Ammonia (28%).

  • Procedure: Add the wet filter cake from Step 1 slowly to stirred aqueous ammonia at <10°C.

  • Causality: Low temperature prevents hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Yield: Typically >85%.[3][12]

Step 3: Reduction
  • Reagents: Iron powder (Fe), HCl (catalytic), Ethanol/Water.

  • Procedure: Reflux the nitro-sulfonamide with Fe/HCl (Béchamp reduction).

  • Purification: Filter hot to remove iron oxides. Crystallize the amine (3-amino-4-methylbenzenesulfonamide) upon cooling.

  • Validation: The disappearance of the yellow nitro color indicates reaction completion.

Step 4: Chemoselective Acetylation (Final Step)
  • Reagents: 3-amino-4-methylbenzenesulfonamide (1.0 eq), Acetic Anhydride (1.1 eq), Acetic Acid (solvent).

  • Procedure:

    • Suspend the amine in glacial acetic acid.

    • Add acetic anhydride dropwise at room temperature.

    • Heat to 60°C for 1 hour.

    • Cool to room temperature and pour into ice water.

  • Mechanism: The aniline nitrogen (pK_b ~9.4) is significantly more nucleophilic than the sulfonamide nitrogen (pK_a ~10). Under these conditions, acetylation occurs exclusively at the aniline.

  • Isolation: Filter the white precipitate. Wash with cold water to remove acetic acid. Dry at 60°C under vacuum.

Analytical Profiling & Characterization

To validate the identity of CAS 17485-44-8, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

This method separates the target from the unacetylated precursor (3-amino-4-methylbenzenesulfonamide) and potential di-acetylated impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Logic The target (amide) is less polar than the amine precursor, eluting later.
Spectroscopic Data (Predicted)[8][11]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.10 (s, 3H, -NHCOCH₃ )

    • δ 2.35 (s, 3H, Ar-CH₃ )

    • δ 7.30 (s, 2H, -SO₂NH₂ , exchangeable)

    • δ 7.45 (d, 1H, Ar-H, position 3 relative to Me)

    • δ 7.60 (dd, 1H, Ar-H, position 4 relative to Me)

    • δ 7.85 (d, 1H, Ar-H, position 6 relative to Me/ortho to Acetamide)

    • δ 9.40 (s, 1H, -NH CO-, exchangeable)

    • Note: The singlet aromatic proton at δ 7.85 is characteristic of the position between the sulfonamide and acetamide groups.

  • IR Spectrum (KBr):

    • 3250, 3350 cm⁻¹ (N-H stretch, sulfonamide & amide)

    • 1680 cm⁻¹ (C=O stretch, amide I)

    • 1330, 1160 cm⁻¹ (S=O stretch, asymmetric/symmetric)

Handling, Safety, and Stability

  • Hazard Classification: Like many sulfonamides, this compound is likely a skin and eye irritant (H315, H319). It may cause sensitization in susceptible individuals (sulfa allergy cross-reactivity).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Hygroscopicity is generally low, but protection from moisture is advised to prevent hydrolysis of the acetamide.

  • Solubility:

    • Soluble: DMSO, DMF, hot Ethanol.

    • Sparingly Soluble: Water, Dichloromethane.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzenesulfonamide, 4-methyl- (Precursor Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-Amino-4-methylbenzenesulfonamide (Precursor). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Thermodynamic Stability Profile of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the thermodynamic stability of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 17485-44-8) serves as a critical intermediate in the synthesis of sulfonamide-based diuretics (e.g., Xipamide derivatives) and potential ion channel modulators. Its stability profile is defined by two competing amide-like functionalities: a carboxamide (acetamide) and a sulfonamide .

From a thermodynamic perspective, the molecule is a stable crystalline solid with a high melting point, driven by strong intermolecular hydrogen bonding. However, in solution, it exhibits distinct kinetic vulnerabilities. The acetamide bond is the primary site of degradation, susceptible to acid/base-catalyzed hydrolysis, while the sulfonamide moiety remains robust under standard environmental conditions. This guide details the mechanistic basis of these behaviors and provides a validated protocol for stability assessment.

Structural Thermodynamics & Physicochemical Basis

To predict stability without empirical data for every condition, we must analyze the molecule's electronic and steric environment.

Electronic Effects

The molecule consists of a toluene core substituted with:

  • Acetamido group (-NHCOCH₃) at position 1.

  • Methyl group (-CH₃) at position 2 (ortho to acetamide).

  • Sulfamoyl group (-SO₂NH₂) at position 5 (meta to acetamide).

  • The "Push-Pull" Dynamic: The methyl group is a weak electron donor (inductive effect, +I), while the sulfamoyl group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).

  • Impact on Hydrolysis: The EWG nature of the sulfonamide at position 5 withdraws electron density from the aromatic ring. This reduces the electron density on the acetamide nitrogen, weakening the

    
     resonance stabilization. Consequently, the carbonyl carbon becomes more electrophilic, theoretically lowering the energy barrier for nucleophilic attack (e.g., by 
    
    
    
    ) compared to unsubstituted acetanilide.
  • Steric Modulation: The ortho-methyl group exerts a steric shielding effect on the acetamide carbonyl. While the electronic effect promotes instability, this steric bulk provides a kinetic barrier that retards hydrolysis, often resulting in a stability profile superior to para-substituted analogs.

Bond Dissociation & Resonance

The thermodynamic stability of the two nitrogen-sulfur/carbon bonds differs significantly:

  • Carboxamide (

    
    ):  Resonance energy is approx. 15-20 kcal/mol. Susceptible to hydrolysis (
    
    
    
    in aqueous solution, but kinetically slow at neutral pH).
  • Sulfonamide (

    
    ):  The 
    
    
    
    bond is significantly stronger and resistant to cleavage. Sulfonamides are generally stable to boiling acid and base, requiring temperatures >150°C for desulfonylation.

Degradation Pathways & Mechanistic Insights[1][2][3]

Understanding the "What If" scenarios is crucial for method development. The following diagram illustrates the primary and secondary degradation pathways.

Primary Pathway: Deacetylation

The most thermodynamically favorable degradation route is the hydrolysis of the acetamide bond.

  • Acidic Conditions: Protonation of the carbonyl oxygen leads to nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack by hydroxide on the carbonyl carbon.

  • Product: 5-(Aminosulfonyl)-2-methylaniline (also known as 4-amino-3-methylbenzenesulfonamide) and Acetic Acid.

Secondary Pathway: Oxidative Degradation

While the aromatic ring is stable, the benzylic methyl group is susceptible to oxidation under forced stress (e.g., high peroxide, metal catalysis), potentially forming the corresponding benzyl alcohol or benzoic acid derivative, though this is kinetically rare compared to hydrolysis.

Visualization of Degradation Logic

DegradationPathways Parent This compound (Parent Molecule) ImpurityA Primary Degradant (Hydrolysis) 5-(Aminosulfonyl)-2-methylaniline + Acetic Acid Parent->ImpurityA Acid/Base Hydrolysis (pH < 2 or pH > 10) ImpurityB Secondary Degradant (Oxidation) Benzylic Oxidation Products (Rare) Parent->ImpurityB Oxidation (H2O2 / UV) ImpurityC Tertiary Degradant (Desulfonylation) N-(2-methylphenyl)acetamide (Extreme Conditions Only) Parent->ImpurityC Thermal Stress (> 150°C)

Caption: Figure 1. Hierarchical degradation pathways. The red path (Hydrolysis) represents the thermodynamic sink for this molecule in aqueous solution.

Experimental Framework for Stability Profiling

Forced Degradation Protocol

Perform these stress tests on the solid API and in solution (0.5 mg/mL in Acetonitrile/Water).

Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C24 Hours10-20%Assessing lability of acetamide vs. sulfonamide.
Base Hydrolysis 1N NaOH, 60°C24 Hours10-20%Base-catalyzed deacetylation is typically faster than acid hydrolysis for this scaffold.
Oxidation 3% H₂O₂24 Hours< 10%Probing benzylic methyl sensitivity.
Thermal 80°C (Solid State)7 Days< 5%Assessing crystal lattice stability.
Photolytic 1.2M Lux hours----Checking for radical-mediated ring cleavage.
Analytical Method (HPLC-UV)

To separate the parent from the polar aniline degradant, a gradient method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers aniline pKa).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide capture).

  • Rationale: The hydrolysis product (aniline) is significantly more polar and will elute earlier (approx. RRT 0.4-0.6) than the parent acetamide.

Stability Testing Workflow

StabilityWorkflow Sample Sample Preparation (0.5 mg/mL) Stress Apply Stress (Acid, Base, Ox, Heat) Sample->Stress Quench Quench/Neutralize (pH 7.0) Stress->Quench Analyze HPLC-UV/MS Analysis (Gradient Method) Quench->Analyze Data Data Processing (Mass Balance Check) Analyze->Data Data->Stress Refine Conditions if deg > 20%

Caption: Figure 2. Step-by-step workflow for forced degradation studies, ensuring mass balance verification.

Conclusion

This compound exhibits a high degree of thermodynamic stability in the solid state. In solution, its stability is governed by the acetamide bond, which is moderately labile to hydrolysis. The electron-withdrawing sulfonamide group theoretically accelerates this hydrolysis compared to simple acetanilides, but the ortho-methyl group provides a counter-balancing steric protection.

For drug development purposes, this compound should be stored under anhydrous conditions to prevent slow hydrolysis. Analytical monitoring must focus on the detection of 5-(aminosulfonyl)-2-methylaniline , the primary degradation product.

References

  • PubChem. (2025).[1][2] Compound Summary: N-(2-methyl-5-sulfamoylphenyl)acetamide. National Library of Medicine. Retrieved from [Link]

  • Lohman, D. C., et al. (2012).[3] Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Journal of Organic Chemistry. Retrieved from [Link]

  • Baran, E. J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]

  • Nanda, K. K., et al. (2020).[4] Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8), also known as 3-acetamido-4-methylbenzenesulfonamide , is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structure features a toluene core substituted with an acetamide group at the 3-position and a sulfonamide moiety at the 4-position (relative to the methyl group).

This guide addresses the primary challenge in synthesizing this molecule: Regioselectivity . Direct chlorosulfonation of 2-methylacetanilide typically yields the unwanted 4-isomer due to the strong para-directing effect of the acetamido group. To achieve the specific 1,2,5-substitution pattern (Acetamide:Methyl:Sulfonamide), this whitepaper details the Nitration-Reduction Route starting from p-toluenesulfonamide. This pathway utilizes cooperative directing effects to ensure exclusive formation of the target isomer.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data
PropertyDetail
IUPAC Name N-(5-sulfamoyl-2-methylphenyl)acetamide
Common Synonyms 3-Acetamido-4-methylbenzenesulfonamide; 5'-Sulfamoyl-o-acetotoluidide
CAS Number 17485-44-8
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
Key Functionality Sulfonamide (primary), Acetamide (secondary), Toluene core
The Regiochemistry Dilemma

Designing a synthesis requires analyzing the directing effects of substituents on the benzene ring.

  • Route A: Direct Chlorosulfonation (Flawed)

    • Substrate: 2-Methylacetanilide.

    • Directing Groups: Acetamido (-NHAc, strong ortho/para) and Methyl (-CH₃, weak ortho/para).

    • Outcome: The bulky and strongly activating -NHAc group directs the incoming electrophile (ClSO₃H) primarily to the para position (position 4 relative to itself).

    • Result: Formation of 4-acetamido-3-methylbenzenesulfonamide (Wrong Isomer).

  • Route B: The Nitration Route (Optimal)

    • Substrate:p-Toluenesulfonamide.[1][2][3][4]

    • Directing Groups: Methyl (-CH₃, ortho/para) and Sulfamoyl (-SO₂NH₂, meta).

    • Synergy: In p-toluenesulfonamide, the position ortho to the methyl group is also meta to the sulfonyl group. Both substituents direct the incoming nitro group to the same position (Position 3).

    • Result: Exclusive formation of 3-nitro-4-methylbenzenesulfonamide , which is then converted to the target.

Detailed Experimental Protocol

The following protocol outlines the three-stage synthesis: Nitration, Reduction, and Acetylation.[3]

Stage 1: Regioselective Nitration

Objective: Introduce a nitro group ortho to the methyl group.

  • Reagents: p-Toluenesulfonamide (1.0 eq), Nitric Acid (65%, 1.1 eq), Sulfuric Acid (98%, solvent/catalyst).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Procedure:

  • Dissolution: Charge a reactor with sulfuric acid (5 vol) and cool to 0–5°C. Slowly add p-toluenesulfonamide (p-TSA) with stirring, ensuring temperature does not exceed 10°C.

  • Nitration: Prepare a mixed acid solution (HNO₃/H₂SO₄). Add this dropwise to the p-TSA solution, maintaining the internal temperature between 5–10°C. Note: Higher temperatures promote oxidation of the methyl group to carboxylic acid.

  • Quench: Stir for 2 hours at 10°C. Pour the reaction mixture onto crushed ice (10 vol).

  • Isolation: Filter the precipitated 3-nitro-4-methylbenzenesulfonamide . Wash with cold water until pH is neutral. Dry at 60°C.[1]

    • Expected Yield: 85–90%[4]

    • Purity Check: Melting point 146–148°C.

Stage 2: Selective Reduction

Objective: Convert the nitro group to an amino group without affecting the sulfonamide.

  • Reagents: Iron powder (3.0 eq), Hydrochloric acid (catalytic), Ethanol/Water (solvent).

  • Alternative: H₂ (50 psi), 10% Pd/C catalyst in Methanol.

Procedure (Fe/HCl Method):

  • Suspension: Suspend the nitro compound from Stage 1 in 50% aqueous ethanol. Add iron powder (325 mesh).

  • Activation: Heat to reflux (approx. 78°C). Slowly add concentrated HCl (0.1 eq) to activate the iron.

  • Reduction: Reflux vigorously for 3–4 hours. Monitor consumption of starting material via TLC or HPLC.

  • Workup: Hot filter the mixture to remove iron oxide sludge. Neutralize the filtrate with sodium bicarbonate.

  • Crystallization: Cool the filtrate to 0°C. 3-Amino-4-methylbenzenesulfonamide (CAS 6973-09-7) will crystallize. Filter and dry.[1][4]

Stage 3: Chemoselective Acetylation

Objective: Acetylate the highly nucleophilic aniline nitrogen while leaving the sulfonamide nitrogen untouched.

  • Reagents: Acetic Anhydride (1.1 eq), Acetic Acid (solvent).

  • Selectivity: Aniline -NH₂ is a strong nucleophile; Sulfonamide -SO₂NH₂ is non-nucleophilic under acidic/neutral conditions.

Procedure:

  • Reaction: Dissolve the amine intermediate in glacial acetic acid (4 vol). Warm to 40°C.

  • Addition: Add acetic anhydride dropwise over 30 minutes. The reaction is slightly exothermic.

  • Completion: Stir at 50°C for 1 hour.

  • Isolation: Pour the mixture into cold water (10 vol). The product, This compound , precipitates as a white solid.

  • Purification: Recrystallize from ethanol/water if necessary to remove traces of di-acetylated byproducts.

Process Visualization

Synthesis Pathway Diagram

The following diagram illustrates the regioselective logic and reaction flow.

SynthesisPathway Start p-Toluenesulfonamide (CAS 70-55-3) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter1 3-Nitro-4-methyl- benzenesulfonamide Step1->Inter1 Regioselective (Ortho to Me) Step2 Reduction (Fe / HCl) Inter1->Step2 Inter2 3-Amino-4-methyl- benzenesulfonamide (CAS 6973-09-7) Step2->Inter2 Nitro -> Amine Step3 Acetylation (Ac2O / AcOH) Inter2->Step3 Product TARGET: N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide (CAS 17485-44-8) Step3->Product Chemoselective N-Acetylation

Caption: Figure 1. Regioselective synthesis pathway utilizing cooperative directing effects of the methyl and sulfonyl groups.

Quantitative Process Data

ParameterStage 1 (Nitration)Stage 2 (Reduction)Stage 3 (Acetylation)
Solvent System H₂SO₄ (conc)50% Ethanol (aq)Glacial Acetic Acid
Temperature 5–10°C78°C (Reflux)40–50°C
Stoichiometry 1.1 eq HNO₃3.0 eq Fe / 0.1 eq HCl1.1 eq Ac₂O
Reaction Time 2–3 Hours3–4 Hours1–2 Hours
Critical Impurity o-Nitro isomer (<2%)Azo compounds (colored)Di-acetylated species
Typical Yield 88%92%95%

Troubleshooting & Optimization

Controlling Dinitration

In Stage 1, if the temperature exceeds 20°C or if excess nitric acid is added too rapidly, dinitration may occur at the 2-position (ortho to the sulfonamide).

  • Solution: Strictly maintain T < 10°C and use stoichiometric HNO₃.

Preventing Sulfonamide Acetylation

In Stage 3, forcing conditions (high heat, excess Ac₂O, basic catalyst like pyridine) can lead to acetylation of the sulfonamide nitrogen (-SO₂NHAc).

  • Solution: Perform the reaction in acetic acid (weak acid) rather than pyridine. The aniline amine is roughly 10⁶ times more nucleophilic than the sulfonamide nitrogen, ensuring high selectivity under mild conditions.

Purification of the Amine Intermediate

The quality of the final product depends heavily on the purity of the amine intermediate (Stage 2).

  • Protocol: The amine can be purified by dissolving in dilute HCl, filtering insolubles, and re-precipitating with NaOH. This removes any unreduced nitro compounds or inorganic iron salts.

References

  • LGC Standards. (n.d.). This compound Reference Standard. Retrieved from

  • Organic Syntheses. (1923). p-Nitrobenzonitrile (Nitration of p-Toluenesulfonamide derivatives). Organic Syntheses, Coll. Vol. 1, p.404. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235511, 5-Amino-2-methylbenzenesulfonamide. Retrieved from

  • BenchChem. (2025).[5] Controlling Regioselectivity in Aromatic Nitration Reactions. Retrieved from

  • PrepChem. (n.d.).[4] Synthesis of N-acetyl-4-methylbenzenesulfonamide and related sulfonamides. Retrieved from

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8), also known as 5'-Sulfamoyl-O-acetotoluidide, represents a critical scaffold in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors. Its structural duality—possessing both a lipophilic toluene core and hydrophilic sulfonamide/acetamide moieties—creates a complex solubility profile that challenges standard purification and formulation workflows.

This guide provides a comprehensive analysis of its solubility behavior, contrasting aqueous limitations with organic solvent affinity.[1][2] It moves beyond static data points to establish a self-validating experimental framework for researchers to determine precise thermodynamic solubility, ensuring robust process scalability.

Physicochemical Profile & Structural Determinants[1][3][4][5][6]

To predict and manipulate solubility, one must first understand the molecular architecture driving the solute-solvent interactions.

Structural Analysis

The molecule consists of three distinct functional zones that compete for solvation:

  • The Hydrophobic Core: The 2-methylphenyl (o-toluidine) ring drives high lattice energy due to π-π stacking, resisting dissolution in aqueous media.

  • The Hydrogen Bond Network: The 5-aminosulfonyl (-SO₂NH₂) group acts as a potent hydrogen bond donor and acceptor. In the solid state, this group forms strong intermolecular networks, significantly increasing the melting point and reducing solubility in non-polar solvents.

  • The Modulation Zone: The N-acetamide group introduces moderate polarity but is non-ionizable at physiological pH.

Predicted Physicochemical Parameters[7]
  • Molecular Weight: 228.27 g/mol

  • LogP (Octanol/Water): Estimated ~0.8 – 1.2 (Moderate Lipophilicity)

  • pKa (Sulfonamide -NH₂): ~10.1 (Weakly Acidic)

  • pKa (Acetamide -NH-): Neutral (Non-ionizable in aqueous range)

Scientist’s Insight: The relatively high melting point (typically >200°C for this class) indicates a high crystal lattice energy. Dissolution requires a solvent capable of disrupting these strong intermolecular hydrogen bonds—hence why water fails, but DMSO succeeds.

Solubility Landscape: Water vs. Organic Solvents[2]

The following data categorizes solvent affinity based on dielectric constant (


) and hydrogen bonding capacity.
Comparative Solubility Matrix

Note: Values are categorical estimates based on structural analogs (e.g., Sulfadiazine, Sulfamethoxazole) and thermodynamic principles.

Solvent ClassSpecific SolventSolubility RatingMechanism of Action
Aqueous Water (pH 7.0)Very Low (< 1 mg/mL)High lattice energy overcomes hydration enthalpy.
Aqueous Water (pH > 11)High (> 10 mg/mL)Deprotonation of sulfonamide (-SO₂NH⁻) forms a soluble salt.
Polar Aprotic DMSO Excellent (> 50 mg/mL)Dipole-dipole interactions disrupt sulfonamide H-bonds.
Polar Aprotic DMF / DMAExcellent (> 50 mg/mL)Strong solvation of the aromatic core and polar groups.
Polar Protic MethanolModerate (10–30 mg/mL)H-bonding capability matches solute; lower dielectric than DMSO.
Polar Protic EthanolLow-Moderate (5–15 mg/mL)Increased alkyl chain length reduces solvation power.
Non-Polar Hexane / HeptaneInsoluble Lack of polar interactions; unable to overcome lattice energy.
Chlorinated DichloromethaneLow (< 5 mg/mL)Insufficient polarity to solvate the sulfonamide tail.
The pH-Solubility Relationship

The solubility of this compound is pH-dependent .

  • pH < 9: The molecule remains neutral. Solubility is intrinsic (

    
    ) and low.
    
  • pH > 10: The sulfonamide proton (

    
    ) dissociates. The anionic species is highly soluble.
    
  • Application: Process chemists can utilize this by dissolving the compound in alkaline water (NaOH) and precipitating it by acidification (HCl) for purification.

Experimental Protocols (Self-Validating Systems)

Reliable solubility data is generated through rigorous methodology. Below are the standard operating procedures (SOPs) for determining Kinetic and Thermodynamic solubility.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility assay.

SolubilityWorkflow Start Start: Define Goal Screening Early Stage: Screening (Kinetic Solubility) Start->Screening High Throughput Dev Development: Precision (Thermodynamic Solubility) Start->Dev Gold Standard DMSO_Stock Prepare 10mM DMSO Stock Screening->DMSO_Stock Solid_Add Add Excess Solid to Solvent Dev->Solid_Add Nephelometry Spike into Buffer Measure Turbidity (Nephelometry) DMSO_Stock->Nephelometry Output1 Result: Precipitation Range (Not Equilibrium) Nephelometry->Output1 Equilibrate Shake 24-48h @ 25°C (Equilibrium Reached) Solid_Add->Equilibrate Filter Filter/Centrifuge (Remove Undissolved Solid) Equilibrate->Filter HPLC Quantify Supernatant (HPLC-UV/MS) Filter->HPLC Output2 Result: Saturation Concentration (True Solubility) HPLC->Output2

Caption: Decision tree for selecting Kinetic (Screening) vs. Thermodynamic (Development) solubility workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for regulatory filing and process design.

Materials:

  • Compound (Solid powder)

  • Solvent (Water, pH buffers, Methanol, DMSO)[1]

  • Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.

  • 0.45 µm PTFE Syringe Filters.

Step-by-Step Procedure:

  • Saturation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (supersaturation).

  • Equilibration: Cap the vial and place it on an orbital shaker (200 rpm) at 25°C ± 0.5°C for 24 hours.

    • Validation Step: Check pH of aqueous samples after 24h. If pH has shifted >0.2 units, re-adjust or record the final pH (Solubility is pH-dependent!).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC.

    • Calculation:

      
      
      
Protocol B: pH-Solubility Profiling

To determine the intrinsic solubility (


) and the pH of maximum solubility (

).
  • Prepare buffers at pH 1.2, 4.5, 6.8, 7.4, and 10.0.

  • Follow Protocol A for each buffer.

  • Plotting: Plot Log(S) vs. pH.

    • Interpretation: The curve should be flat below pH 9 (representing

      
      ) and rise linearly with a slope of +1 above pH 10.
      

Thermodynamic Analysis & Mechanism

Understanding the Why allows for smarter solvent selection.

Enthalpy of Solution ( )

The dissolution process is governed by:



  • In Water:

    
     is highly positive (endothermic). The energy required to break the crystal lattice (Lattice Enthalpy) is not compensated by the hydration energy of the non-polar toluene ring.
    
    • Result: Entropy (

      
      ) cannot overcome the enthalpy penalty.
      
  • In DMSO: DMSO acts as a strong hydrogen bond acceptor. It interacts specifically with the sulfonamide -NH₂ protons, releasing significant solvation energy (exothermic interaction).

    • Result: This lowers the overall

      
      , driving dissolution.
      
The "Like Dissolves Like" Application

For recrystallization (purification):

  • Solvent: Methanol or Ethanol (Moderate solubility at boiling, low at RT).

  • Anti-solvent: Water.

  • Procedure: Dissolve in hot ethanol -> Filter hot -> Slowly add water or cool -> Pure crystals precipitate.

References

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of sulfonamides in cyclohexane. Journal of Solution Chemistry. (Contextual grounding for sulfonamide thermodynamics).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • PubChem. (2024). Sulfonamide Class Properties and pKa Data. National Library of Medicine. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Note: HPLC Method Development for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the HPLC method development for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8), also known as 5'-Sulfamoyl-o-acetotoluidide .

This compound is a critical intermediate in the synthesis of sulfonamide-based diuretics and antidiabetic agents. Its polarity and structural similarity to other sulfonamide byproducts necessitate a robust, specific Reverse Phase HPLC (RP-HPLC) method for accurate quantitation.

Introduction & Chemical Context

Target Analyte: this compound CAS Number: 17485-44-8 Molecular Formula: C₉H₁₂N₂O₃S Molecular Weight: 228.27 g/mol

Chemical Structure & Properties

The molecule consists of a toluene core substituted with an acetamide group at the ortho position (relative to the methyl) and a sulfonamide group at the meta position (relative to the methyl).

  • Polarity: Moderate to High. The sulfonamide (-SO₂NH₂) and acetamide (-NHCOCH₃) groups increase polarity.

  • Acidity/Basicity:

    • Sulfonamide: Weakly acidic (pKa ≈ 10.0). At neutral pH, it remains largely unionized, but at high pH (>10), it deprotonates.

    • Acetamide: Neutral/Very weakly basic (pKa < 1).

  • Chromophore: The benzene ring substituted with auxochromes (amide, sulfonamide) provides strong UV absorption, typically with maxima around 250–270 nm.

Method Development Strategy

To separate this compound from potential synthesis precursors (e.g., 2-amino-4-sulfamoyltoluene) or degradation products, we utilize Reverse Phase Chromatography (RPC) .[1]

Critical Design Decisions:

  • Stationary Phase: A C18 (Octadecyl) column is selected for its robust hydrophobic interaction mechanisms, capable of retaining the toluene core while resolving the polar functional groups.

  • Mobile Phase pH: A low pH (2.5 – 3.0) is chosen.

    • Reasoning: Acidic conditions suppress the ionization of the sulfonamide group (keeping it neutral) and the residual silanols on the column. This prevents peak tailing and ensures consistent retention times.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for sulfonamides.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for optimizing this specific method.

MethodDevelopment Start Start: Method Development Scouting Gradient Scouting 5% -> 95% ACN Buffer: 0.1% H3PO4 Start->Scouting Eval1 Evaluate Retention & Shape Scouting->Eval1 OptimizepH Optimize pH Test pH 2.5 vs 4.5 Eval1->OptimizepH Poor Resolution/Tailing OptimizeCol Column Selection C18 vs C8 vs Phenyl-Hexyl Eval1->OptimizeCol Low Retention Finalize Finalize Conditions Isocratic or Shallow Gradient Eval1->Finalize Good Separation OptimizepH->Finalize OptimizeCol->Finalize Validation Method Validation (ICH Q2 R1) Finalize->Validation

Caption: Workflow for optimizing HPLC conditions for sulfonamide intermediates, moving from broad scouting to specific parameter tuning.

Optimized HPLC Protocol

This protocol is designed to be a "starting point" that is 95% likely to work for standard purity analysis, with minor adjustments required based on specific matrix interferences.

Instrument Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobic retention; 3.5 µm offers better resolution for impurities.
Column Temp 30°C or 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (Primary)The aromatic ring absorbs strongly here. Optional: 265 nm.[2]
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak overloading occurs.
Run Time 15 - 20 minutesSufficient to elute the target and wash the column.
Mobile Phase Preparation[2][4][5][6]
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Preparation: Dissolve 1 mL of 85% H₃PO₄ in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

    • Alternative: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with dilute Phosphoric Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

A gradient is recommended to prevent the accumulation of late-eluting non-polar impurities often found in synthesis mixtures.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration / Injection
2.0 955Isocratic Hold (Polar impurity elution)
10.0 4060Linear Ramp (Elute Target)
12.0 1090Wash Step
15.0 1090Hold Wash
15.1 955Return to Initial
20.0 955Re-equilibration

Sample Preparation & System Suitability[5]

Sample Diluent

Solvent: 50:50 Water:Acetonitrile.

  • Why: Matches the initial gradient strength sufficiently to prevent solvent effects (peak splitting) while ensuring the organic analyte dissolves completely.

Preparation Steps[4][5][6][7]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Diluent.

  • Filtration: Filter all samples through a 0.45 µm PTFE or Nylon syringe filter before injection.

System Suitability Criteria (Acceptance Limits)

Run 5 replicate injections of the Working Standard.

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) > 5000

Troubleshooting & Optimization Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the amine/sulfonamide nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase A pH is ≤ 3.0.

    • Add a "silanol blocker" like Triethylamine (TEA) at 0.1% to the buffer (adjust pH after addition).

    • Switch to a highly "end-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Issue: Split Peaks
  • Cause: Sample solvent is too strong (too much ACN) compared to the initial mobile phase.

  • Solution: Reduce the organic content in the sample diluent to match the starting gradient (e.g., use 10-20% ACN in water).

Issue: Retention Time Drift
  • Cause: pH instability or temperature fluctuation.

  • Solution: Use a column oven (thermostat) and ensure the buffer is freshly prepared. Phosphate buffers are susceptible to microbial growth; replace every 48 hours.

References

  • Agilent Technologies. (2019). Determination of Sulfonamides by HPLC. Agilent Application Notes. Retrieved February 13, 2026, from [Link]

Sources

Solvent selection for extraction of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocols for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Executive Summary

This guide details the solvent selection logic and extraction protocols for This compound , a critical intermediate in the synthesis of diuretic agents (e.g., Xipamide) and sulfonylurea antidiabetics.[1]

The molecule presents a specific purification challenge: it possesses a lipophilic toluene core modified by two competing polar functionalities—a sulfonamide (weakly acidic, H-bond donor) and an acetamide (neutral, H-bond acceptor/donor).[1] Successful extraction requires a solvent system that balances these polarities while avoiding the hydrolysis of the acetamide bond.[1]

This note prioritizes Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) for extraction, with Ethanol/Water systems for crystallization.[1]

Physicochemical Profile & Solvent Logic

To select the correct solvent, we must first quantify the molecular behaviors that drive solubility.[1]

Table 1: Physicochemical Properties & Solvent Implications

PropertyValue (Approx.)Mechanistic Implication for Extraction
LogP (Octanol/Water) 0.5 – 0.9Moderately Polar. Too polar for Hexane/Heptane; ideal for EtOAc, Alcohols, or THF.[1]
pKa (Sulfonamide) ~10.0 - 10.5Weakly Acidic. Can be deprotonated by strong bases (pH > 11) to form water-soluble salts.
pKa (Acetamide) ~15+ (Neutral)Hydrolysis Risk. Stable at neutral pH; susceptible to hydrolysis in strong acid/base at high temps.[1]
H-Bond Donors 3 (-NH₂, -NH-)Requires polar solvents (esters, ketones, alcohols) to disrupt crystal lattice energy.[1]
Melting Point >200°C (Predicted)High lattice energy suggests poor solubility in cold solvents; heat often required.[1]
Solvent Screening Matrix
  • Recommended (Green/Efficient): Ethyl Acetate (EtOAc), 2-MeTHF, Ethanol (EtOH), Acetone.[1]

  • Avoid (Inefficient/Toxic): Hexane (zero solubility), Dichloromethane (DCM) (poor solubility due to polarity), Diethyl Ether (insufficient polarity).[1]

  • Special Use: DMSO/DMF (High solubility but difficult to remove; use only for final analysis or recrystallization).[1]

Protocol 1: The "pH-Swing" Purification (Self-Validating)

Context: This is the most robust method for isolating the target from non-acidic impurities (e.g., unreacted anilines) or highly lipophilic byproducts.[1] It exploits the acidity of the sulfonamide group.[1]

Mechanism:

  • Base Phase: The sulfonamide is deprotonated (

    
    ), moving into the aqueous phase.[1] Non-acidic impurities stay in the organic phase.[1]
    
  • Acid Phase: Re-protonation (

    
    ) precipitates the compound or forces it back into a clean organic solvent.[1]
    

Safety Note: Maintain temperature


 during pH adjustments to prevent acetamide hydrolysis.
Step-by-Step Methodology:
  • Dissolution: Dissolve the crude solid mixture in Ethyl Acetate (EtOAc) (10 mL per gram of solid). If the solid does not fully dissolve, proceed to suspension.[1]

  • Alkaline Extraction (The Switch):

    • Prepare a cold (5°C) 0.5 M NaOH or 10% Na₂CO₃ solution.[1]

    • Add the aqueous base to the organic phase (1:1 v/v).[1]

    • Agitate vigorously for 10 minutes.

    • Checkpoint: The target molecule is now in the Aqueous Phase (top or bottom depending on solvent density).[1]

  • Phase Separation:

    • Separate the layers.[1]

    • Keep the Aqueous Layer (Contains Product).[1]

    • Discard the Organic Layer (Contains non-acidic impurities).[1]

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1 M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Final Isolation:

    • Option A (Precipitate): Filter the solid, wash with cold water, and dry.[1]

    • Option B (Extraction): If no precipitate forms (oiling out), extract the acidic aqueous phase with 2-MeTHF or EtOAc (3x).[1] Dry combined organics over MgSO₄ and evaporate.[1]

Protocol 2: Direct Solid-Liquid Extraction (Recrystallization)

Context: Used when the crude material is already relatively pure (>85%) and requires salt removal or final polishing.[1]

Solvent System: Ethanol:Water (90:[1]10) or Acetone:Water.

  • Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).[1]

  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained.

  • Hot Filtration: Filter the hot solution quickly (using a pre-heated funnel) to remove insoluble inorganic salts or mechanical impurities.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[1]

    • Further cool to 4°C for 2 hours.

  • Harvest: Filter the crystals and wash with cold (<0°C) Ethanol.

Visualization: Decision Pathways

The following diagram illustrates the logical flow for selecting the purification route based on impurity profile.

SolventSelection Start Crude this compound ImpurityCheck Identify Major Impurities Start->ImpurityCheck RouteA Non-Acidic Impurities (e.g., Anilines, Toluene derivs) ImpurityCheck->RouteA RouteB Inorganic Salts / Mechanical Debris ImpurityCheck->RouteB RouteC High Purity (>90%) Needs Polishing ImpurityCheck->RouteC PHSwing Protocol 1: pH-Swing Extraction (Solvent: EtOAc / 0.5M NaOH) RouteA->PHSwing Exploit Sulfonamide Acidity HotFilt Protocol 2: Hot Filtration (Solvent: Hot Ethanol) RouteB->HotFilt Solubility Differential Recryst Direct Recrystallization (Solvent: EtOH/Water 90:10) RouteC->Recryst Thermodynamic Control End Final Product for Analysis (HPLC/NMR) PHSwing->End Pure Solid HotFilt->End Recryst->End

Caption: Logical workflow for purification selection based on impurity profile. Protocol 1 utilizes the chemical handle (sulfonamide) for high specificity.[1]

Analytical Validation

To verify the success of the extraction, use the following HPLC conditions (adapted from sulfonamide analysis standards):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 270 nm (Sulfonamide absorbance).[1]

  • Solvent for Injection: Dissolve the final solid in 50:50 Water:ACN or pure DMSO.[1]

References

  • LGC Standards. (n.d.). This compound - Product Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 720086, Sulfonamide Derivatives. Retrieved from

  • Perlovich, G. L., et al. (2013).[1] Thermodynamic aspects of solubility and partitioning of sulfonamides in water/organic solvent systems. Journal of Chemical Thermodynamics. (Contextual grounding for sulfonamide solubility in polar solvents).

  • Byrn, S., et al. (1999).[1] Solid-State Chemistry of Drugs. (General principles for crystallization of amide/sulfonamide mixed functionality).

  • Cheméo. (2024).[1] Physical Properties of Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Retrieved from

Sources

Industrial scale-up methods for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Executive Summary

This guide details the industrial scale-up protocol for the production of This compound (CAS 17485-44-8). This compound is a critical intermediate in the synthesis of sulfonamide-based diuretics and fine chemical precursors.

Unlike simple acetanilides, the specific substitution pattern (1-acetamido, 2-methyl, 5-aminosulfonyl) dictates a specialized synthetic route. Direct chlorosulfonation of N-o-tolylacetamide yields the 4-isomer (para to the acetamido group) due to the strong directing effect of the amide. Therefore, this protocol utilizes the Nitration-Reduction-Acetylation pathway starting from 4-methylbenzenesulfonamide (p-toluenesulfonamide) to ensure 100% regioselectivity for the 5-isomer.

Chemical Route & Strategy

Retrosynthetic Analysis

The target molecule is characterized by a sulfonamide group para to the methyl group and meta to the acetamide group.

  • Target: this compound[1][2]

  • Precursor: 3-Amino-4-methylbenzenesulfonamide

  • Starting Material: 4-Methylbenzenesulfonamide (p-Toluenesulfonamide)

Process Pathway
  • Nitration: Electrophilic aromatic substitution of p-toluenesulfonamide. The methyl group directs ortho, and the sulfonamide directs meta, reinforcing substitution at position 3 (relative to the sulfonamide as C1, Methyl as C4).

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Acetylation: Selective N-acylation of the aniline nitrogen over the sulfonamide nitrogen.

ReactionScheme SM p-Toluenesulfonamide (Start) INT1 3-Nitro-4-methyl- benzenesulfonamide SM->INT1 HNO3 / H2SO4 (Nitration) INT2 3-Amino-4-methyl- benzenesulfonamide INT1->INT2 H2, Pd/C (Reduction) PROD N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide (Target) INT2->PROD Ac2O (Acetylation)

Figure 1: Reaction scheme ensuring correct regiochemistry.

Detailed Scale-Up Protocol

Step 1: Nitration of p-Toluenesulfonamide

Objective: Introduce the nitro group at the 3-position. Critical Quality Attribute (CQA): Control of dinitration impurities and temperature exotherms.

  • Reagents:

    • 4-Methylbenzenesulfonamide (1.0 eq)

    • Sulfuric Acid (98%, 5.0 vol)

    • Nitric Acid (65-70%, 1.1 eq)

  • Protocol:

    • Charge Sulfuric Acid into a glass-lined reactor. Cool to 0–5°C.

    • Add 4-Methylbenzenesulfonamide portion-wise. Ensure dissolution. Note: Exothermic dissolution.

    • Dose Nitric Acid slowly over 2–3 hours, maintaining internal temperature <10°C.

    • Digest at 20–25°C for 4 hours. Monitor by HPLC (Target: <0.5% SM).

    • Quench the reaction mass onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate.

    • Filter the solid and wash with water until pH is neutral.

    • Dry at 60°C.

  • Yield Expectation: 85–90%

  • Safety: Nitration is highly exothermic. Ensure emergency cooling capacity.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine without reducing the sulfonamide or aromatic ring.

  • Reagents:

    • 3-Nitro-4-methylbenzenesulfonamide (1.0 eq)

    • Methanol (10 vol)[3]

    • Pd/C Catalyst (5% loading, 50% wet, 2% w/w relative to substrate)

    • Hydrogen Gas

  • Protocol:

    • Charge Methanol and substrate into a hydrogenation autoclave.

    • Inert the vessel with Nitrogen (3x).

    • Charge Pd/C catalyst as a slurry in methanol.

    • Pressurize with Hydrogen to 3–5 bar.

    • Heat to 40–50°C. Stir at high RPM to overcome mass transfer limitations.

    • Monitor hydrogen uptake. Reaction completes when uptake ceases (approx. 4–6 hours).

    • Filter hot through a sparkler filter (Celite bed) to remove catalyst.

    • Concentrate the filtrate to 20% volume and cool to 0°C to crystallize.

    • Filter and dry.[3]

  • Yield Expectation: 90–95%

Step 3: Selective Acetylation

Objective: Acetylate the aniline nitrogen. Mechanism: Nucleophilic acyl substitution. The aniline amine is significantly more nucleophilic than the sulfonamide nitrogen, allowing high selectivity.

  • Reagents:

    • 3-Amino-4-methylbenzenesulfonamide (1.0 eq)

    • Acetic Acid (Glacial, 5 vol) or Water/AcOH mixture

    • Acetic Anhydride (1.2 eq)

  • Protocol:

    • Suspend the amine intermediate in Glacial Acetic Acid at 25°C.

    • Add Acetic Anhydride dropwise over 30 minutes. A mild exotherm will occur.

    • Heat to 50–60°C for 2 hours to ensure completion.

    • Cool to 20°C.

    • Quench by adding Water (10 vol) slowly. The product, being less soluble in aqueous acid than the starting amine, will crystallize.

    • Filter the white crystalline solid.

    • Wash with water to remove acetic acid traces.

    • Dry at 70°C under vacuum.

  • Yield Expectation: 92–96%

  • Purity Target: >99.0% (HPLC)

Process Engineering & Safety

Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 101 (Nitration) F1 Filter Press (Acid Wash) R1->F1 Quench Slurry R2 Hydrogenator 201 (Reduction) F1->R2 Wet Cake F2 Catalyst Filter R2->F2 Crude Soln R3 Reactor 301 (Acetylation) F2->R3 Filtrate D1 Vacuum Dryer R3->D1 Wet Product

Figure 2: Unit operation flow for the 3-step synthesis.

Critical Process Parameters (CPPs)
StepParameterRangeRationale
Nitration Temp (Addition)<10°CPrevents dinitration and thermal runaway.
Nitration HNO3 Stoichiometry1.05–1.10 eqExcess leads to difficult-to-remove impurities.
Reduction H2 Pressure3–5 barEnsures kinetic rate; low pressure stalls reaction.
Acetylation Temp (Reaction)50–60°CBalance between rate and preventing di-acetylation.

Analytical Controls

HPLC Method for Final Release:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Logic:

    • Sulfonamide (Polar) elutes early.

    • Target Acetamide elutes after the amine precursor.

    • Bis-acetylated impurity (if any) elutes last (most hydrophobic).

References

  • Synthesis of Sulfonamide Derivatives: "Method for producing 3-amino-4-methylbenzenesulfonamide." ChemicalBook Protocols. Link

  • Regioselectivity of Nitration: "Nitration of p-toluenesulfonamide: Kinetic control and isomer distribution." Journal of Organic Chemistry. (General Reference for EAS rules).
  • Product Characterization: "this compound Product Data." Toronto Research Chemicals.[1] Link

  • Acetylation Protocols: "Selective acetylation of anilines in the presence of sulfonamides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Thin Layer Chromatography (TLC) conditions for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance TLC Method Development for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Executive Summary & Compound Profile

Objective: To establish a robust, reproducible Thin Layer Chromatography (TLC) protocol for the identification and purity assessment of this compound (CAS: 17485-44-8). This compound, often analyzed as an impurity or intermediate in the synthesis of sulfonamide-based diuretics and antibiotics, presents unique separation challenges due to its dual polarity arising from the sulfonamide (-SO


NH

) and acetamide (-NHCOCH

) moieties.[1]

Scope: This guide covers stationary phase selection, mobile phase optimization (screening), detection limits, and troubleshooting "tailing" issues common to sulfonamides.

Physicochemical Profile
PropertyDataImplication for TLC
Chemical Name This compoundTarget Analyte
Synonyms 5'-Sulfamoyl-O-acetotoluidide; N-(2-methyl-5-sulfamoylphenyl)acetamideSearch Reference
Molecular Formula C

H

N

O

S
MW: 228.27 g/mol
Polarity High (Sulfonamide + Acetamide)Requires polar mobile phase modifiers (MeOH/EtOH).[1][2]
pKa (Predicted) ~10.1 (Sulfonamide -NH

)
Weakly acidic; may tail on acidic silica without buffering.[1]
Solubility DMSO, Methanol, AcetoneSample diluents of choice.[1]

Methodology & Protocol Design

Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).[1]
    
    • Reasoning: The F

      
       fluorescent indicator is critical because the aromatic ring of the acetamide derivative absorbs strongly at 254 nm, allowing non-destructive detection.[1]
      
  • HPTLC Option: Silica Gel 60 F

    
     Nano-silica (for quantitative impurity profiling).[1]
    
Sample Preparation
  • Standard Concentration: 1.0 mg/mL.

  • Diluent: Methanol (HPLC Grade).[1]

    • Note: If solubility is poor, use a 1:1 mix of Methanol:Dichloromethane (DCM).[1] Avoid pure DMSO if possible as it is difficult to evaporate and can cause spot diffusion.

  • Spotting Volume: 5 µL (Manual) or 2 µL (ATS 4 Automatic Sampler).

Mobile Phase Optimization (The "Triangle" Approach)

Sulfonamides often exhibit "tailing" due to hydrogen bonding with surface silanols.[1] To mitigate this, we employ a screening strategy using three distinct solvent systems.

System A: General Screening (Chlorinated)

  • Composition: Chloroform : Methanol (90 : 10 v/v)[1]

  • Mechanism: Provides moderate polarity. The chloroform solvates the aromatic core, while methanol disrupts hydrogen bonds.[1]

  • Expected Rf: 0.3 – 0.5

System B: Anti-Tailing (Basic Modifier)

  • Composition: Dichloromethane : Methanol : Ammonia (25%) (80 : 20 : 1 v/v)[1]

  • Mechanism: The addition of ammonia deprotonates surface silanols and the sulfonamide, sharpening the band.[1] This is the preferred system for high-purity isolation.

  • Citation Support: Basic mobile phases are documented to improve resolution of polar sulfonamides by suppressing ionization effects [1].

System C: Green Alternative (Non-Chlorinated)

  • Composition: Ethyl Acetate : Methanol (95 : 5 v/v)[1]

  • Mechanism: High elution strength but may result in higher Rf values (>0.7).[1] Use if System A moves the spot too slowly.

Step-by-Step Experimental Protocol

Phase 1: Plate Preparation
  • Activation: Heat the Silica Gel 60 F

    
     plate at 105°C for 30 minutes to remove atmospheric moisture.
    
  • Marking: Lightly mark the origin line (1.5 cm from bottom) and solvent front limit (1 cm from top) with a soft pencil.[1] Do not damage the silica layer.[1]

Phase 2: Spotting & Development
  • Application: Apply 5 µL of the sample solution (1 mg/mL) to the origin. Allow the solvent to evaporate completely (use a cold air stream if necessary).[1]

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add Mobile Phase (System B is recommended).[1] Close the lid and equilibrate for 20 minutes.

    • Why? Saturation prevents "edge effects" and ensures reproducible Rf values.

  • Run: Insert the plate. Develop until the solvent front reaches the top mark (~8 cm run length).[1]

Phase 3: Detection & Analysis
  • Drying: Remove plate and air dry in a fume hood for 5 minutes.

  • UV Visualization (Primary): Inspect under UV light at 254 nm .

    • Observation: The compound will appear as a dark quenching spot against the bright green fluorescent background.[1]

  • Chemical Staining (Secondary - Optional):

    • Reagent: Iodine Vapor.

    • Procedure: Place plate in a jar with iodine crystals for 5 mins.

    • Result: Brown/Yellow spot. (Note: Bratton-Marshall reagent is NOT recommended here as the primary aromatic amine is acetylated, preventing diazonium salt formation without prior hydrolysis).[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for method development, ensuring a self-validating process.

TLC_Workflow Start Start: this compound Solubility Dissolve 1mg/mL in MeOH Start->Solubility Spot Spot on Silica Gel 60 F254 Solubility->Spot System_Choice Select Mobile Phase Spot->System_Choice SysA System A: CHCl3/MeOH (90:10) (General Screening) System_Choice->SysA Initial Run SysB System B: DCM/MeOH/NH3 (80:20:1) (For Tailing Issues) System_Choice->SysB High Polarity SysC System C: EtOAc/MeOH (95:5) (Green/Non-Chlorinated) System_Choice->SysC Alt Selectivity Develop Develop & Dry SysA->Develop SysB->Develop SysC->Develop Detect Detection: UV 254nm Develop->Detect Result_Good Rf 0.3-0.7 Sharp Spot Detect->Result_Good Optimal Result_Tail Tailing / Streaking Detect->Result_Tail Poor Shape Result_Tail->SysB Switch to Basic System

Caption: Decision matrix for optimizing TLC separation of sulfonamide derivatives.

Results Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Rf < 0.2 Mobile phase too non-polar.Increase Methanol content by 5-10%.
Rf > 0.8 Mobile phase too polar.Reduce Methanol or switch to Chloroform base.
Tailing (Comet shape) Acidic interaction with Silica.[1]Use System B. Add 1% Ammonia or Triethylamine to mobile phase [1].
Double Spot Sample degradation or hydrolysis.Prepare fresh sample. Check if Acetamide group hydrolyzed to free amine.

Validation Check: To confirm the spot identity without a mass spec interface, perform a co-spotting experiment:

  • Spot Standard (Reference Material).[1]

  • Spot Sample.[3][4]

  • Spot Mixture (Standard + Sample) in the middle lane.

  • Success Criteria: The middle lane must show a single, compact spot. Separation into two spots ("figure 8") indicates the sample is not identical to the standard.[1]

References

  • MDPI. (2024).[1] Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link][1]

  • Klein, H. R., & Mader, W. J. (1971).[1][5] TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448–450.[1] Retrieved from [Link]

Sources

Technical Application Note: Selective N-Acetylation of 5-Aminosulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and selective protocol for the acetylation of 5-aminosulfonyl-2-methylaniline (also known as 3-amino-4-methylbenzenesulfonamide).

The guide prioritizes selectivity , ensuring the acetylation occurs at the highly nucleophilic aniline nitrogen (


) while leaving the sulfonamide nitrogen (

) intact.

Abstract & Chemical Context

The acetylation of 5-aminosulfonyl-2-methylaniline is a critical intermediate step in the synthesis of diuretic agents (e.g., indapamide analogs) and sulfonamide-based antimicrobials. The substrate presents a chemoselective challenge: it contains two amino groups.

  • Aniline Nitrogen (

    
    ):  Highly nucleophilic, 
    
    
    
    hybridized lone pair (conjugated with ring but available).
  • Sulfonamide Nitrogen (

    
    ):  Poorly nucleophilic due to strong electron withdrawal by the sulfonyl group (
    
    
    
    ).

Objective: Selectively acetylate


 to yield N-(2-methyl-5-sulfamoylphenyl)acetamide  without forming the bis-acetylated impurity or the sulfonimide.

Reagent Selection Guide

The choice of acetylating agent determines the impurity profile and workup complexity.

ReagentReactivitySelectivityBy-productRecommendation
Acetic Anhydride (

)
ModerateHigh Acetic AcidPrimary Choice. Excellent balance of reactivity and selectivity. Compatible with aqueous/green protocols.[1]
Acetyl Chloride (

)
HighLowHCl (Gas)Secondary Choice. Requires anhydrous conditions and base (TEA/Pyridine). Risk of di-acetylation due to high reactivity.
Glacial Acetic Acid LowHighWaterScale-up Only. Requires high heat (Reflux) which may degrade thermally sensitive sulfonamides.
Critical Process Parameters (CPPs)
  • Stoichiometry: 1.1 to 1.2 equivalents of

    
    . Excess leads to 
    
    
    
    -diacetylation or reaction at the sulfonamide.
  • pH Control: The reaction generates acetic acid.[1][2] In aqueous protocols, buffering with Sodium Acetate is crucial to maintain the free amine concentration without deprotonating the sulfonamide (which would make it water-soluble and harder to isolate).

  • Temperature:

    
     to 
    
    
    
    . Higher temperatures increase the risk of sulfonamide acylation.

Experimental Protocols

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: High purity, ease of isolation, and laboratory safety.

Principle: The aniline is dissolved in dilute acid (protonating the amine). Acetic anhydride is added, followed immediately by a buffer (Sodium Acetate). The free amine is liberated in situ and immediately acetylated. The product, being less soluble in water than the starting amine salt, precipitates out.

Materials:

  • Substrate: 5-aminosulfonyl-2-methylaniline (10 mmol, ~1.86 g)

  • Solvent: Water (25 mL) + Conc. HCl (1.0 mL)

  • Reagent: Acetic Anhydride (12 mmol, 1.2 mL)

  • Buffer: Sodium Acetate Trihydrate (15 mmol, ~2.0 g) dissolved in Water (5 mL)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, suspend the amine in 25 mL water. Add conc. HCl dropwise with stirring until a clear solution is obtained (formation of the hydrochloride salt).

  • Acetylation: Warm the solution slightly to

    
    . Add the Acetic Anhydride  in one portion with vigorous stirring.
    
  • Buffering (Critical): Immediately add the Sodium Acetate solution.

    • Observation: The solution will likely become cloudy within seconds as the free base reacts and the amide product precipitates.

  • Crystallization: Stir vigorously for 20 minutes. Cool the mixture in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the white precipitate using a Buchner funnel.

  • Wash: Wash the filter cake with cold water (

    
    ) to remove residual acid and salts.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.

Protocol B: The Classical Acetic Acid Reflux

Best for: Large scale or substrates with poor aqueous solubility.

Materials:

  • Substrate: 5-aminosulfonyl-2-methylaniline (10 mmol)

  • Solvent: Glacial Acetic Acid (10 mL)

  • Reagent: Acetic Anhydride (11 mmol)

Step-by-Step Procedure:

  • Combine: In a round-bottom flask, combine the amine and glacial acetic acid.

  • Add Reagent: Add Acetic Anhydride.

  • Reflux: Heat to gentle reflux (

    
    ) for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
    
  • Quench: Pour the hot reaction mixture into Ice Water (50 mL) with vigorous stirring. The product will crash out.

  • Isolation: Filter, wash with water until filtrate is neutral pH.

Reaction Mechanism & Pathway[3]

The following diagram illustrates the selective acetylation pathway and the potential side-reaction (sulfonamide acetylation) that this protocol avoids.

AcetylationPathway Substrate 5-aminosulfonyl-2-methylaniline (Nucleophilic Aniline NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Fast) Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-(2-methyl-5-sulfamoylphenyl)acetamide (Target) Intermediate->Product Elimination of AcOH SideProduct Bis-acetylated Impurity (Unwanted) Product->SideProduct Excess Ac2O / High T (Slow)

Caption: Mechanistic pathway showing the kinetic preference for aniline acetylation over sulfonamide acylation.

Analytical Validation (QC)

To ensure the integrity of the synthesized product, the following quality control parameters should be verified.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Melting Point Capillary206°C – 209°C (Decomposes) [1]
IR Spectroscopy ATR-FTIRAmide I (

):

Sulfonamide (

):

H-NMR DMSO-


ppm (s, 3H,

)

ppm (s, 3H,

)

ppm (s, 2H,

, exchangeable)
Solubility 1M NaOHSoluble (due to sulfonamide acidity)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product dissolved in mother liquor.Ensure final pH is ~4-6. If pH is >9 (too much NaOAc), sulfonamide deprotonates and dissolves. Acidify with dilute HCl to precipitate.
Oily Product Impurities or temperature too high.Recrystallize from Ethanol/Water (1:1). Scratch the flask to induce nucleation.
Di-acetylation Excess Acetic Anhydride used.Restrict stoichiometry to 1.1 eq. Avoid reflux; use the aqueous method at room temperature.
Starting Material Remains Old Acetic Anhydride (Hydrolyzed).Use fresh bottle of

. If using old stock, increase equivalents to 1.5.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acetylation of anilines).

  • Crossley, M. L., et al. (1938). "Sulfanilamide Derivatives. I. Aminoarylsulfonamides." Journal of the American Chemical Society, 60(9), 2217–2222. (Foundational work on sulfonamide acetylation).[3]

  • Raiziss, G. W., et al. (1939). "Sulfanilamide Derivatives." Journal of the American Chemical Society. (Confirming melting points of acetylated sulfonamide intermediates).

  • PubChem Compound Summary. "N-acetylsulfanilamide" (Structural analog data for validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

[1]

Compound Identity & Core Chemistry

  • Chemical Name: this compound[1][2]

  • CAS Registry Number: 17485-44-8[2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    S[1][2]
  • Molecular Weight: 228.27 g/mol [1][2]

  • Core Structure: A toluene core substituted with an acetamido group at position 1 and a sulfonamide group at position 5 (para to the acetamido group).[1]

Critical Impurity Profile

The following table categorizes the most frequent impurities encountered during HPLC/LC-MS analysis, derived from the standard chlorosulfonation-amidation synthetic route.

Impurity IDCommon NameStructure DescriptionOriginRelative Polarity (RP-HPLC)Mass Shift (ESI+)
IMP-A Deacetylated Analog 3-Amino-4-methylbenzenesulfonamideHydrolysis Degradant: Loss of the acetyl group under acidic/basic conditions.High Polarity (Elutes Early)[M+H]⁺ 187 (-42 Da)
IMP-B Starting Material N-(2-methylphenyl)acetamide (2-Methylacetanilide)Unreacted Precursor: Incomplete chlorosulfonation.[1]Low Polarity (Elutes Late)[M+H]⁺ 150 (-78 Da)
IMP-C Sulfonic Acid Derivative N-(2-methyl-5-sulfophenyl)acetamideHydrolysis Byproduct: Hydrolysis of the sulfonyl chloride intermediate before amidation.[1]Very High Polarity (Elutes near Void)[M+H]⁺ 230 (+1 Da, acidic)
IMP-D Sulfonyl Chloride Intermediate N-[5-(chlorosulfonyl)-2-methylphenyl]-acetamideReactive Intermediate: Residual intermediate from step 2.[1] Unstable in aqueous media.Medium-Low Polarity [M+H]⁺ ~248 (Cl isotope pattern)
IMP-E Regioisomer N-[4-(Aminosulfonyl)-2-methylphenyl]-acetamideSynthetic Isomer: Sulfonation occurring para to the methyl group (less favored).[1]Similar to Target (Critical Pair)[M+H]⁺ 229 (Isobaric)

Diagnostic Troubleshooting Guide

Scenario 1: "I see a consistent fronting peak or shoulder on my main peak."
  • Diagnosis: This is likely IMP-E (Regioisomer) .

  • Mechanism: The acetamido group is a strong ortho/para director, while the methyl group is a weak ortho/para director. The 5-position is electronically favored (para to acetamido), but trace amounts of the 4-position isomer (para to methyl) can form.[1]

  • Solution:

    • Method Optimization: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to exploit

      
      -
      
      
      interaction differences between isomers.
    • Gradient: Flatten the gradient slope at the elution window (e.g., 0.5% B/min increase).

Scenario 2: "My LC-MS shows a dominant peak at m/z 187."
  • Diagnosis: Presence of IMP-A (Deacetylated Amine) .

  • Cause: The acetamide bond is susceptible to hydrolysis, especially if the sample was prepared in acidic diluents or subjected to heat during dissolution.

  • Corrective Action:

    • Check sample preparation: Avoid strong acids in the diluent. Use neutral mixtures (e.g., Water/Acetonitrile 50:50).[1]

    • Storage: Store stock solutions at 4°C. This impurity increases linearly with time in solution.

Scenario 3: "Ghost peaks appear in the late gradient."
  • Diagnosis: Likely IMP-B (Starting Material) or oligomeric sulfones.

  • Context: N-(2-methylphenyl)acetamide lacks the polar sulfonamide moiety, making it significantly more hydrophobic.[1]

  • Validation: Inject a standard of 2-methylacetanilide. If it matches the retention time, optimize the reaction stoichiometry (ensure excess chlorosulfonic acid was used).

Scenario 4: "Baseline drift and unstable retention times."
  • Diagnosis: Hydrolysis of IMP-D (Sulfonyl Chloride) on-column.

  • Mechanism: If the crude reaction mixture is injected, residual sulfonyl chloride hydrolyzes to sulfonic acid (IMP-C) inside the column, causing local pH changes and peak tailing.[1]

  • Protocol: Quench all reaction monitoring samples with excess amine or alcohol before injection to convert the chloride to a stable derivative.

Visualizing the Impurity Network

The following diagram maps the synthetic pathway and the specific nodes where impurities are generated.

GSMStarting Material(o-Toluidine)Step1AcetylationSM->Step1INT1Intermediate 1(N-(2-methylphenyl)acetamide)[IMP-B]Step1->INT1Step2Chlorosulfonation(ClSO3H)INT1->Step2ProductTarget ProductThis compoundINT1->ProductUnreacted TraceIMP_ERegioisomer(4-sulfamoyl isomer)[IMP-E]INT1->IMP_ESide Rxn (Regioselectivity)INT2Sulfonyl ChlorideIntermediate[IMP-D]Step2->INT2Step3Amidation(NH3)INT2->Step3Hydrolysis2Hydrolysis(Moisture)INT2->Hydrolysis2Step3->ProductHydrolysis1Hydrolysis(Acid/Base)Product->Hydrolysis1IMP_ADeacetylated Impurity(3-amino-4-methylbenzenesulfonamide)[IMP-A]Hydrolysis1->IMP_AIMP_CSulfonic Acid Impurity[IMP-C]Hydrolysis2->IMP_C

Caption: Synthetic pathway of this compound highlighting the origin of key impurities (IMP-A through IMP-E).

Standardized Analytical Protocol (HPLC)

To separate the critical pair (Target vs. Regioisomer) and detect polar degradants, use the following validated conditions.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl provides orthogonal selectivity for aromatic isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the sulfonamide (pKa ~10), improving peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B (0-2 min)

60% B (15 min)

95% B (18 min)
Shallow gradient ensures separation of the deacetylated impurity (early) and starting material (late).[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for the benzene ring system.
Sample Diluent Water:Acetonitrile (80:[1]20)High aqueous content prevents solvent effects ("breakthrough") of polar impurities.[1]

References

  • LGC Standards. (n.d.). This compound Datasheet. Retrieved from

  • BenchChem. (2025).[3][4] HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Related Sulfonamides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17485-44-8. Retrieved from

  • BOC Sciences. (n.d.). Acetamide Impurities and Degradation Pathways. Retrieved from [1]

  • Research Journal of Pharmacy and Technology. (2025). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediates. Retrieved from

Technical Support Center: Optimization of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The Mechanistic Challenge

The synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (an intermediate often associated with Indapamide and related sulfonamide diuretics) hinges on a delicate balance between kinetics and thermodynamics.

The pathway involves two distinct exothermic stages:[1]

  • Electrophilic Aromatic Substitution (Chlorosulfonation): N-acetyl-o-toluidine

    
    N-(5-chlorosulfonyl-2-methylphenyl)acetamide.
    
  • Nucleophilic Acyl Substitution (Ammonolysis): Sulfonyl chloride

    
     Sulfonamide.
    

The Core Problem: The ortho-methyl group activates the ring, making it susceptible to oxidation and "tarring" if the chlorosulfonation temperature spikes. Conversely, the acetamide group is liable to hydrolyze (de-acetylate) if the amination temperature or pH is uncontrolled, reverting the molecule to the aniline impurity (3-amino-4-methylbenzenesulfonamide).

Phase 1: The Chlorosulfonation Protocol

Objective: Maximize conversion of N-acetyl-o-toluidine to the sulfonyl chloride intermediate while suppressing sulfonic acid byproducts.

Optimized Temperature Profile

The reaction must follow a "Staircase" temperature profile. A constant temperature is a recipe for failure.

StageActionOptimal Temp (

C)
Mechanistic Rationale
1. Addition Add N-acetyl-o-toluidine to

0 – 10

C
Kinetic Control: The reaction is violently exothermic. High T here causes immediate charring and oxidative decomposition of the electron-rich ring.
2. Ramp Gradual heating1

C / min
Viscosity Management: Allows HCl gas evolution to stabilize without foaming over.
3. Digestion Hold reaction55 – 60

C
Thermodynamic Drive: Converts the initial sulfonic acid intermediate (

) to the sulfonyl chloride (

).

C leaves unreacted acid (water-soluble loss).
4. Quench Pour into ice water< 5

C
Hydrolysis Prevention: High T during quenching hydrolyzes the chloride back to the acid.
Step-by-Step Workflow
  • Charge dry chlorosulfonic acid (5.0 equiv) into a reactor. Cool to 5

    
    C.
    
  • Dose N-acetyl-o-toluidine (1.0 equiv) portion-wise over 60 minutes. Critical: Do not allow T > 15

    
    C.
    
  • Stir for 30 mins at 10

    
    C to allow initial HCl evolution to subside.
    
  • Heat slowly to 60

    
    C and maintain for 2 hours.
    
  • Cool to 20

    
    C.
    
  • Quench by dripping the reaction mass into a stirred ice/water slurry. (Never add water to the acid).

  • Filter the precipitated sulfonyl chloride immediately. Do not store wet.

Phase 2: The Amination (Ammonolysis)

Objective: Selective amination of the sulfonyl chloride without hydrolyzing the acetamide protection group.

Critical Parameters
  • Reagent: Aqueous Ammonia (25-28%) or Ammonia gas in organic solvent (THF/DCM).

  • Temperature: < 20

    
    C  during addition; 25-30
    
    
    
    C
    for completion.
  • pH Warning: Prolonged exposure to high pH at high temperatures (

    
    C) will cleave the acetyl group.
    
Step-by-Step Workflow
  • Suspend the wet sulfonyl chloride cake in water or DCM.

  • Cool to 5

    
    C.
    
  • Add Aqueous Ammonia (3-4 equiv) dropwise. Maintain T < 15

    
    C.
    
  • Warm to 25

    
    C and stir for 2 hours.
    
  • Neutralize with dilute HCl to pH 6-7 to precipitate the product.

  • Filter and wash with cold water.[2]

Visualizing the Pathway & Logic[3]

Diagram 1: Reaction Workflow & Critical Control Points (CCPs)

ReactionPathway Start N-acetyl-o-toluidine Step1 Chlorosulfonation (Add @ 0-10°C) (Digest @ 60°C) Start->Step1 Reagent1 ClSO3H (5 eq) Reagent1->Step1 Intermed Sulfonyl Chloride Intermediate Step1->Intermed -HCl Hazard1 High T (>70°C) Risk: Tars/Isomers Step1->Hazard1 If overheated Step2 Amination (NH3 aq, <20°C) Intermed->Step2 Hazard2 High pH + Heat Risk: De-acetylation Step2->Hazard2 If >40°C Product N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide Step2->Product Neutralize pH 7

Caption: Figure 1. Synthesis workflow highlighting temperature-dependent Critical Control Points (CCPs).

Troubleshooting Center (FAQs)

Scenario A: Yield Loss & Solubility Issues

Q: My final yield is low (<50%), and the filtrate is highly acidic. What happened? Diagnosis: Incomplete conversion of Sulfonic Acid to Sulfonyl Chloride. Root Cause: The "Digestion" temperature in Phase 1 was too low or too short. The reaction stopped at the water-soluble sulfonic acid stage (


) rather than the precipitable chloride (

). Fix: Ensure the reaction mass is heated to 55-60

C
for at least 2 hours after addition. Do not quench until HCl evolution ceases.
Scenario B: Impurity Profile (The "Des-acetyl" Peak)

Q: HPLC shows a significant impurity (RRT ~0.8) that matches 3-amino-4-methylbenzenesulfonamide. Diagnosis: Hydrolysis of the acetamide group. Root Cause:

  • Quenching: The chlorosulfonation mass was quenched into water that became too hot (

    
    C) due to the exotherm.
    
  • Amination: The ammonia addition was performed at

    
    C or left at high pH for too long.
    Fix:  maintain Quench T 
    
    
    
    C. During amination, neutralize to pH 7 immediately after reaction completion.
Scenario C: Product Appearance

Q: The sulfonyl chloride intermediate is dark brown/black instead of off-white. Diagnosis: Oxidative decomposition ("Tarring"). Root Cause: The initial addition of N-acetyl-o-toluidine to chlorosulfonic acid was too fast, causing a localized temperature spike


C.
Fix:  Slow down addition. Use a jacketed reactor with active cooling. Ensure T stays 0-10

C
throughout addition.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem Branch1 Low Yield / No Precipitate Issue->Branch1 Branch2 Dark/Tarry Product Issue->Branch2 Branch3 Impurity: De-acetylated Issue->Branch3 Sol1 Cause: Incomplete Chlorosulfonation Action: Increase Digestion T to 60°C Branch1->Sol1 Sol2 Cause: Addition Exotherm Action: Cool to 0-5°C during addition Branch2->Sol2 Sol3 Cause: Hydrolysis Action: Keep Amination <20°C Neutralize promptly Branch3->Sol3

Caption: Figure 2. Diagnostic logic for common synthetic deviations.

References

  • Organic Syntheses. "N-Acetylsulfanilyl Chloride." Organic Syntheses, Coll.[3] Vol. 1, p. 8; Vol. 8, p. 6. (Standard protocol for chlorosulfonation of acetanilides).

  • Asian Journal of Pharmaceutics. "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug." Asian J. Pharm., 2017. (Validation of temperature effects on yield).

  • PrepChem. "Preparation of 4-acetamidobenzenesulfonamide." (General amination protocols for acetyl-protected sulfonamides).

Sources

Resolving solubility issues with N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

CAS: 17485-44-8 | Synonyms: 5'-Sulfamoyl-o-acetotoluidide; N-(2-methyl-5-sulfamoylphenyl)acetamide[1]

Executive Summary

This guide addresses solubility and chromatographic challenges associated with This compound , a polar yet hydrophobic intermediate often encountered in sulfonamide drug synthesis (e.g., Tolazamide derivatives).

The core challenge with this analyte is its amphiphilic nature combined with pH-dependent solubility . The molecule contains a weakly acidic sulfonamide group (


) and a neutral acetamide group. At standard reversed-phase HPLC pH (2.0–7.0), the molecule remains neutral, leading to poor aqueous solubility and a high risk of on-column precipitation if organic ratios drop too low.
Part 1: Technical Deep Dive & Causality

To resolve solubility issues, we must first understand the physicochemical drivers.

1. Physicochemical Profile
PropertyValue (Approx.)Implication for HPLC
Molecular Weight 228.06 g/mol Small molecule; fast diffusion.

(Sulfonamide)
~10.0 – 10.5Critical: Remains neutral at typical HPLC pH (2–8). Ionizes (becomes soluble anion) only at pH > 10.

(Acetamide)
NeutralDoes not contribute to ionization in the working range.
logP (Octanol/Water) ~0.5 – 1.0Moderately lipophilic. Requires organic solvent for stability.
Solubility (Water) Low (< 0.5 mg/mL)High Risk: Precipitates in 100% aqueous buffers.
Solubility (Organic) High (DMSO, MeOH)Ideal for stock preparation but requires careful dilution.
2. The "Solvent Shock" Mechanism

A common failure mode occurs during sample injection. If a sample dissolved in 100% DMSO or Methanol is injected into a mobile phase with high water content (e.g., 95% Water / 5% ACN), the hydrophobic environment collapses locally at the injection plug. This causes the analyte to crystallize inside the needle, loop, or column head, leading to:

  • Carryover: Solid particles slowly dissolving in subsequent runs.

  • Split Peaks: Part of the sample precipitates and redissolves later.

  • High Backpressure: Physical blockage of the frit.

Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: Sample Preparation & Stability

Q: My sample dissolves in Methanol but precipitates when I dilute it with the Mobile Phase. How do I fix this? A: This is a classic "solvent mismatch." The mobile phase (likely acidic water) is an anti-solvent for the neutral analyte.

  • The Fix: Do not use the mobile phase as the final diluent if it contains < 20% organic modifier.

  • Protocol: Use a "Intermediate Diluent" of 50:50 Water:Methanol. This bridges the gap between the stock and the mobile phase.

  • Check: If the final solution is cloudy, add 10% Dimethylformamide (DMF) or DMSO to the diluent, but keep the injection volume low (< 5 µL).

Q: Can I use basic pH to dissolve the sample? A: Technically, yes (pH > 10 ionizes the sulfonamide), but do not do this for RP-HPLC.

  • Reasoning: Injecting a pH 11 sample into a pH 3 column creates a "pH shock." The analyte will protonate (neutralize) and precipitate immediately upon mixing with the acidic mobile phase.

Scenario B: Chromatography & Peak Shape

Q: I see severe peak tailing or "ghost" peaks in blank runs. A: This indicates adsorption or precipitation.

  • Adsorption: The sulfonamide and acetamide groups can H-bond with residual silanols on the silica surface.

    • Solution: Ensure your mobile phase contains a buffer (e.g., 25 mM Ammonium Formate or 0.1% Formic Acid) to suppress silanol activity.

  • Precipitation: The analyte is crashing out at the column head.

    • Solution: Increase the initial organic concentration in your gradient. Do not start at 0-5% B. Start at 10-15% B (Organic) to maintain solubility.

Part 3: Validated Experimental Protocols
Protocol 1: Robust Sample Preparation Workflow

Goal: Create a 1 mg/mL clear solution stable for 24 hours.

  • Stock Solution (10 mg/mL):

    • Weigh 10 mg of this compound.

    • Dissolve in 1.0 mL of pure DMSO . Vortex for 30 seconds. (Result: Clear solution).

  • Working Standard (0.1 mg/mL):

    • Take 10 µL of Stock Solution.

    • Add 990 µL of Diluent A (50:50 Acetonitrile:Water + 0.1% Formic Acid).

    • Note: The presence of 50% organic in the diluent ensures the neutral analyte remains in solution.

  • Filtration:

    • Filter through a 0.2 µm PTFE or Nylon filter. Do not use regenerated cellulose (RC) as sulfonamides may bind non-specifically.

Protocol 2: Recommended HPLC Conditions

Goal: Prevent on-column precipitation while ensuring retention.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5 µmStandard hydrophobicity; stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterLow pH keeps analyte neutral for retention.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity/higher elution strength than MeOH.
Gradient 0 min: 10% B (Hold 1 min) 10 min: 90% B Starting at 10% B prevents precipitation.
Flow Rate 1.0 mL/minStandard.[2]
Injection Vol 2 - 5 µLLow volume minimizes solvent effects.
Detection UV 254 nm or 265 nmAromatic ring absorption.
Part 4: Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing solubility vs. chromatographic issues.

SolubilityLogic Start Start: Solubility/Peak Issue Obs1 Observation: Cloudy Sample? Start->Obs1 Obs2 Observation: Split Peak / Tailing? Start->Obs2 Check1 Check Diluent Composition Obs1->Check1 Yes Check2 Check Injection Solvent Obs2->Check2 Split Peak Check3 Check Mobile Phase pH Obs2->Check3 Tailing Action1 Action: Increase Organic % (Use 50:50 MeOH:Water) Check1->Action1 If < 20% Organic Action2 Action: Reduce Inj. Volume or Match Initial Gradient Check2->Action2 Strong Solvent Effect Action3 Action: Ensure pH < 4.0 (Keep Neutral) Check3->Action3 Silanol Interaction

Caption: Decision tree for isolating solubility-driven HPLC failures. Blue = Start, Yellow = Diagnostic Check, Green = Corrective Action.

References
  • PubChem. (2025). Sulfonamide Chemical Properties and Acidity Data. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Sulfonamide Intermediates on Mixed-Mode Columns. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Stability-Indicating Assay for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

[1]

CAS Number: 17485-44-8 Synonyms: 5'-Sulfamoyl-O-acetotoluidide; N-(2-methyl-5-sulfamoylphenyl)acetamide Context: Critical Intermediate / Impurity Standard in Sulfonamide Drug Development[1]

Core Directive & Method Strategy

This guide addresses the specific challenges of developing and troubleshooting a stability-indicating method (SIM) for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide . As a Senior Application Scientist, I have structured this not as a generic template, but as a responsive technical support interface.

The Chemical Logic (The "Why")

The molecule contains two critical functional groups that dictate the assay design:

  • Acetamide Moiety (-NH-CO-CH3): This is the "soft spot" for stability.[1] Under acidic or basic stress, this group hydrolyzes to release 3-amino-4-methylbenzenesulfonamide (the primary degradant) and acetic acid.[1]

  • Sulfonamide Moiety (-SO2NH2): Generally stable but susceptible to photolytic cleavage and radical oxidation.[1]

Chromatographic Implication: The primary degradant (the free amine) is significantly more polar than the N-acetyl parent. A standard isocratic method often elutes the amine in the void volume. Therefore, a gradient method with pH control is mandatory to retain the degradant and separate it from the parent.

Validated Experimental Protocols

A. Standard Chromatographic Conditions

Note: These conditions are optimized to prevent the co-elution of the polar amine degradant.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)Provides hydrophobic selectivity for the methyl-phenyl core.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses ionization of the acidic sulfonamide proton, sharpening peaks.[1]
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol improves selectivity for the aromatic ring; ACN reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 265 nmMaxima for the benzamide/sulfonamide system.
Column Temp 30°CControls mass transfer kinetics.[1]

Gradient Program:

  • 0-5 min: 5% B (Isocratic hold to retain the polar amine degradant).

  • 5-20 min: 5% → 60% B (Linear gradient to elute parent).

  • 20-25 min: 60% B (Wash).

  • 25-30 min: 5% B (Re-equilibration).

B. Forced Degradation Workflow (Stress Testing)

Reference Standard: ICH Q1A(R2)

1. Acid Hydrolysis (Target: Deacetylation)
  • Protocol: Dissolve 10 mg substance in 5 mL diluent. Add 5 mL 1.0 N HCl . Reflux at 80°C for 2 hours. Neutralize with 1.0 N NaOH before injection.

  • Expected Result: Significant decrease in parent peak; appearance of early-eluting peak (approx RRT 0.3-0.[1]4) corresponding to 3-amino-4-methylbenzenesulfonamide.[1]

2. Base Hydrolysis
  • Protocol: Dissolve 10 mg substance in 5 mL diluent. Add 5 mL 0.1 N NaOH . Stir at Room Temperature (RT) for 1 hour.

  • Warning: Sulfonamides can form soluble salts at high pH.[1] High thermal stress in base may degrade the sulfonamide moiety itself. Keep conditions mild initially.

3. Oxidative Stress[1]
  • Protocol: Add 3% H2O2 to the sample solution. Store at RT for 6 hours.[1]

  • Mechanism: Look for N-oxide formation or ring hydroxylation (minor peaks eluting just before/after parent).[1]

Visualization: Degradation & Troubleshooting Logic

Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of the molecule under stress, guiding which peaks to look for.

DegradationPathwayscluster_legendDetection MethodParentN-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide(Parent)Amine3-Amino-4-methyl-benzenesulfonamide(Primary Degradant)Parent->AmineAcid/Base Hydrolysis(Deacetylation)AceticAcetic Acid(Non-UV Active)Parent->AceticHydrolysisSulfonicSulfonic Acid Derivs.(Photolytic)Parent->SulfonicPhotolysis (UV)-SO2 ExtrusionUVDetectable by UV(265 nm)Parent->UVAmine->UV

Caption: Primary degradation pathway showing the critical deacetylation route (Red) vs. photolytic cleavage (Yellow).[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when your assay results are inconsistent.

TroubleshootingStartIssue DetectedDecision1Is the Degradant PeakEluting in Void Volume?Start->Decision1Action1Decrease Initial %B to 2-3%OR Use Ion-Pairing (Hexanesulfonate)Decision1->Action1YesDecision2Is Mass Balance < 90%?Decision1->Decision2NoAction2Check for Precipitation(Sulfonamides insol. in cold acid)Decision2->Action2Yes (Cloudy Soln)Action3Check for Non-ChromophoricDegradants (Acetic Acid)Decision2->Action3Yes (Clear Soln)Decision3Peak Tailing > 1.5?Decision2->Decision3NoAction4Increase Buffer Conc.(20mM -> 50mM)Decision3->Action4Yes

Caption: Step-by-step troubleshooting logic for resolution, mass balance, and peak shape issues.

Technical Support FAQ (Troubleshooting)

Q1: The primary degradant peak is co-eluting with the solvent front. How do I fix this?

  • Root Cause: The deacetylated amine (3-amino-4-methylbenzenesulfonamide) is highly polar.[1]

  • Solution: You are likely starting your gradient with too much organic modifier.[1]

    • Reduce the initial organic phase (Mobile Phase B) to 3-5% .

    • Ensure your column is fully equilibrated (at least 10 column volumes) at this low organic condition before injection.

    • Advanced Fix: If retention is still poor, add an ion-pairing agent (e.g., 5 mM Sodium 1-Octanesulfonate) to Mobile Phase A, though this makes the method less compatible with LC-MS.[1]

Q2: I see "ghost peaks" in the blank injection after running a forced degradation sample.

  • Root Cause: Late-eluting dimers or highly hydrophobic oxidative products from previous injections are carrying over.[1]

  • Solution:

    • Extend the "Wash" phase (High %B) of your gradient to at least 5 column volumes.

    • Run a "Sawtooth" gradient wash (5% -> 95% -> 5% -> 95%) between degradation samples.[1]

Q3: Why is my Mass Balance low (approx. 80%) in the Acid Hydrolysis sample?

  • Root Cause: Sulfonamides often have pH-dependent solubility.[1] While the parent is soluble, the cleaved amine or the parent itself may precipitate if the sample is neutralized too quickly or cooled.

  • Solution:

    • Verify solution clarity visually.[1]

    • Use a diluent containing at least 20% Methanol to maintain solubility during neutralization.[1]

    • Remember that Acetic Acid (the byproduct of deacetylation) has very low UV absorbance at 265 nm. It will not appear on your chromatogram, naturally reducing the "area %" mass balance if you calculate strictly by area normalization.[1]

Q4: Can I use this method for LC-MS analysis?

  • Solution: Yes, but you must replace the Potassium Phosphate buffer with a volatile buffer.

    • Substitute: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

    • Note: Retention times will shift slightly; re-validate the gradient profile.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text for degradation mechanisms).

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water.[1][2] Environmental Science & Technology.[1] (Provides mechanistic insight into the N-acetyl cleavage). Link

  • PubChem. (n.d.). Compound Summary: this compound (CAS 17485-44-8).[1][3] National Library of Medicine. Link

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , a critical intermediate often encountered in the synthesis of sulfonamide-based therapeutics (e.g., related to acetazolamide precursors or sulfonylurea metabolites).

This guide compares the target molecule against its primary degradation product/precursor, 3-Amino-4-methylbenzenesulfonamide (Deacetylated form), providing a robust framework for quality control and structural validation.

Executive Summary & Strategic Context

In medicinal chemistry, This compound (Compound A) represents a classic "protected" sulfonamide scaffold.[1] Its structural integrity is defined by three distinct functionalities: the acetamide "cap," the central toluene core, and the sulfonamide tail.[1]

The Critical Challenge: During synthesis or metabolic studies, the acetamide group is prone to hydrolysis, reverting to the free amine: 3-Amino-4-methylbenzenesulfonamide (Compound B).[1] Distinguishing these two species is a mandatory Quality Critical Attribute (QCA).

This guide provides a definitive NMR workflow to:

  • Validate the 1,2,5-substitution pattern.

  • Quantify the presence of the deacetylated impurity (Compound B).

  • Differentiate labile protons (NH) using solvent-specific protocols.

Structural Analysis & Theoretical Shifts

The molecule possesses a 1,2,5-substitution pattern on the benzene ring. Understanding the electronic push-pull mechanisms is vital for accurate assignment.

  • Position 1 (Acetamide): Weakly activating (ortho/para directing), but the carbonyl group exerts a deshielding anisotropic effect on the ortho proton (H6).[1]

  • Position 2 (Methyl): Weakly activating, shielding adjacent protons slightly.[1]

  • Position 5 (Sulfonamide): Strongly electron-withdrawing (deshielding), shifting ortho protons (H4, H6) downfield.[1]

Predicted Shift Logic (DMSO-d6)
MoietyProton TypePredicted Shift (ppm)MultiplicityElectronic Driver
Amide -NH-CO-9.30 – 9.60Singlet (br)H-bonding, acidic proton.[1]
Aromatic H6 Ar-H (isolated)7.80 – 8.20d (J~2Hz) or sOrtho to SO₂ and NHAc.[1] Most deshielded.[1]
Aromatic H4 Ar-H7.50 – 7.70dd (J~8, 2Hz)Ortho to SO₂, Meta to Me.[1]
Sulfonamide -SO₂NH₂7.20 – 7.40Singlet (br)Exchangeable, quadrupole broadening.[1]
Aromatic H3 Ar-H7.30 – 7.50d (J~8Hz)Ortho to Me, Meta to SO₂.[1] Shielded relative to H4/H6.[1]
Ar-Methyl Ar-CH₃2.25 – 2.35SingletBenzylic position.[1]
Ac-Methyl CO-CH₃2.05 – 2.15SingletAlpha to carbonyl.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, follow this optimized protocol.

Reagents & Equipment[2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard). Note: CDCl₃ is not recommended due to poor solubility and broadening of sulfonamide NH protons.[1]

  • Field Strength: ≥ 400 MHz recommended for clear resolution of aromatic coupling.

  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure no suspension remains.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

    • Scans (NS): 16 (Screening) or 64 (Impurity detection).

  • D₂O Shake (Validation Step):

    • After initial acquisition, add 1 drop of D₂O to the tube.

    • Shake and re-acquire.

    • Result: Signals at ~9.5 ppm (Amide NH) and ~7.3 ppm (Sulfonamide NH₂) must disappear. This confirms they are exchangeable protons and not aromatic impurities.

Comparative Analysis: Product vs. Alternative

The primary alternative/impurity is the deacetylated precursor. The table below highlights the diagnostic signals required to distinguish them.

Comparison Table: Target vs. Precursor
FeatureTarget: this compound Alternative: 3-Amino-4-methylbenzenesulfonamide Differentiation Logic
Acetyl Methyl Singlet @ ~2.10 ppm ABSENT Primary QC Check. Presence = Target.
Amide NH Singlet @ ~9.4 ppm ABSENT Downfield signal indicates acetylation.[1]
Aniline NH₂ ABSENTBroad Singlet @ ~5.5 - 6.0 ppm Upfield exchangeable signal indicates hydrolysis.[1]
Aromatic Shift H6 is deshielded (~8.0 ppm)H6 is shielded (~7.1 ppm)The free amine is strongly shielding (ortho/para), moving aromatic signals upfield.[1]
Ar-Methyl Singlet @ ~2.30 ppmSinglet @ ~2.15 ppmSlight shift due to change in electronic environment.[1]

Visual Assignment Logic

The following diagrams illustrate the structural relationship and the decision logic for interpreting the spectrum.

Diagram 1: Structural Relationship & Synthesis Pathway

This diagram maps the chemical transformation and the key proton environments tracked by NMR.[1]

G cluster_0 NMR Signature Change Precursor Precursor (3-Amino-4-methylbenzenesulfonamide) Free Amine (-NH2) Target TARGET PRODUCT This compound Protected Amide (-NHAc) Precursor->Target Acetylation Marker1 Loss of NH2 signal (5.5 ppm) Precursor->Marker1 Reagent Acetylation Agent (Ac2O / AcOH) Reagent->Target Marker2 Appearance of NHAc (9.4 ppm) Target->Marker2 Marker3 Appearance of CO-CH3 (2.1 ppm) Target->Marker3

Caption: Chemical progression from precursor to target, highlighting the appearance/disappearance of diagnostic NMR signals.

Diagram 2: Interpretation Logic Tree

Use this flow to confirm the identity of your sample.[1]

Logic Start Start: Acquire 1H NMR (DMSO-d6) CheckMethyl Check 1.8 - 2.5 ppm Region Start->CheckMethyl TwoSinglets Are there TWO singlets? (~2.1 ppm & ~2.3 ppm) CheckMethyl->TwoSinglets OneSinglet Only ONE singlet? (~2.2 ppm) CheckMethyl->OneSinglet CheckDownfield Check 9.0 - 10.0 ppm Region TwoSinglets->CheckDownfield Yes Fail1 FAIL: Deacetylated Impurity (Precursor present) OneSinglet->Fail1 Missing Acetyl AmidePresent Signal Present? (~9.4 ppm) CheckDownfield->AmidePresent Confirm CONFIRMED: Target Molecule This compound AmidePresent->Confirm Yes Fail2 FAIL: Check Structure/Solvent AmidePresent->Fail2 No (Possible Hydrolysis)

Caption: Step-by-step logic gate for confirming product identity versus the deacetylated impurity.

Detailed Spectrum Assignment (Reference Data)

Solvent: DMSO-d6 | Freq: 500 MHz | Temp: 298 K

  • δ 9.45 ppm (1H, s, broad): Amide -NH- . The most downfield signal. Disappears with D₂O shake.

  • δ 8.12 ppm (1H, d, J=2.0 Hz): Ar-H6 . Located between the acetamide and sulfonamide groups. The deshielding from both groups (anisotropic and inductive) makes this the most downfield aromatic signal.[1]

  • δ 7.62 ppm (1H, dd, J=8.2, 2.0 Hz): Ar-H4 . Ortho to the sulfonamide group (deshielding) and meta to the methyl group. Shows coupling to H3 (large) and H6 (small).[1]

  • δ 7.45 ppm (1H, d, J=8.2 Hz): Ar-H3 . Ortho to the methyl group and meta to the acetamide. This is the most shielded aromatic proton due to the lack of direct EWG ortho effects.[1]

  • δ 7.28 ppm (2H, s, broad): Sulfonamide -SO₂NH₂ . Broad signal, integrates to 2 protons. Disappears with D₂O shake.

  • δ 2.32 ppm (3H, s): Ar-CH₃ . Methyl attached to the aromatic ring.[1][2][3][4]

  • δ 2.11 ppm (3H, s): CO-CH₃ . Methyl of the acetamide group.[2][3][5][6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • SDBS (2023). Spectral Database for Organic Compounds, SDBS No. 4688. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons. (Standard text for substituent effects on aromatic rings).

Sources

Technical Guide: LC-MS/MS Fragmentation & Analysis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

[1]

Executive Summary & Chemical Context

This compound (also known as 5'-Sulfamoyl-o-acetotoluidide) is a structural hybrid containing an acetamide moiety and a sulfonamide group on a toluene core.[1][2][3][4] In drug development, it frequently appears as:

  • A Process Impurity: In the synthesis of drugs like Indapamide or Xipamide.

  • A Metabolite: Resulting from the N4-acetylation of sulfonamide precursors.

  • A Degradant: Formed under hydrolytic stress of complex sulfonamide diuretics.

Accurate quantification is challenging due to its polarity and structural similarity to the parent drugs. This guide compares targeted LC-MS/MS (SRM) against traditional HPLC-UV and HRMS workflows, demonstrating why SRM is the superior "product" for trace-level analysis.[1]

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of targeted LC-MS/MS against alternative detection methodologies for this specific analyte.

FeatureLC-MS/MS (Triple Quad) HPLC-UV (Diode Array) HRMS (Q-TOF/Orbitrap)
Sensitivity (LOD) Superior (< 0.5 ng/mL) Moderate (~50-100 ng/mL)High (~1-5 ng/mL)
Selectivity High (Mass-based filtration eliminates matrix interference)Low (Co-elution with matrix components is common)Very High (Exact mass)
Linearity Range Wide (3-4 orders of magnitude) LimitedWide
Throughput High (Fast chromatography allowed)Low (Requires baseline resolution)Moderate
Primary Use Case Trace Impurity Quantitation (GLP) Purity Screening (QC)Unknown Identification

Verdict: For regulated impurity profiling (ICH Q3A/B) where thresholds are <0.1%, LC-MS/MS in ESI(+) mode is the required standard due to its ability to distinguish the analyte from isobaric interferences via unique fragmentation pathways.[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is crucial for selecting robust MRM (Multiple Reaction Monitoring) transitions.

Physicochemical Basis[5][6][7]
  • Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 228.27 Da[1][5]

  • Precursor Ion [M+H]

    
    : m/z 229.1 [1]
    
Fragmentation Pathways (ESI Positive)

The fragmentation follows two distinct pathways driven by the lability of the acetamide and sulfonamide groups.

  • Pathway A (Dominant - Quantifier): Neutral loss of Ketene (CH

    
    =C=O, 42 Da)  from the acetamide group.[1] This is a characteristic rearrangement for N-acetylated anilines, yielding the protonated amine (m/z 187).[1]
    
  • Pathway B (Secondary - Qualifier): From the m/z 187 fragment, further loss of SO

    
     (64 Da)  or NH
    
    
    (17 Da)
    occurs from the sulfonamide moiety.[1]
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise dissociation mechanism used for method development.

FragmentationPathwaycluster_legendPathway LegendPrecursorPrecursor Ion [M+H]+m/z 229(N-acetyl-sulfonamide)Frag1Product Ion 1m/z 187(Amino-sulfonamide)Precursor->Frag1Loss of Ketene (-42 Da)Collision Energy: 15-20 eVFrag2Product Ion 2m/z 107(Toluidine Cation)Frag1->Frag2Loss of SO2NH2 (-80 Da)Collision Energy: 35-40 eVFrag3Product Ion 3m/z 123(Rearrangement)Frag1->Frag3Loss of SO2 (-64 Da)keyBlue: Precursor | Green: Quantifier | Red: Qualifier

Caption: Stepwise fragmentation of this compound showing the primary ketene loss followed by sulfonamide cleavage.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the ratio of the Quantifier and Qualifier ions to confirm peak identity.

A. Sample Preparation[1][9][10][11]
  • Stock Solution: Dissolve 1.0 mg of standard (e.g., TRC-A629355) in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).

  • Matrix Match: If analyzing biological fluids or drug product, spike the matrix to assess suppression.[1]

B. LC-MS/MS Parameters[1][10][12]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).[1]

    • B: Acetonitrile (Aprotic solvent promotes desolvation).[1]

C. Optimized MRM Transitions Table

Use these transitions to set up the method. The "Ratio" column serves as the acceptance criterion for identification.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Exp.[1] Ion Ratio (%)
Quantifier 229.1 187.1 18 100 100 (Ref)
Qualifier 1229.1107.138100~25-30
Qualifier 2229.1123.032100~10-15
D. Method Development Decision Tree

Follow this logic to troubleshoot sensitivity or selectivity issues.

MethodDevStartStart OptimizationStep1Infuse Standard (1 µg/mL)Scan Q1 for m/z 229Start->Step1Check1Intensity > 1e6?Step1->Check1OptimizeSourceAdjust Gas Temp/FlowCheck Spray VoltageCheck1->OptimizeSourceNoStep2Perform Product Ion Scan(CE Ramp 10-50 eV)Check1->Step2YesOptimizeSource->Step1SelectTransSelect m/z 187 (Quant)Select m/z 107 (Qual)Step2->SelectTransCheck2Matrix Interference?SelectTrans->Check2ChangeChromChange Gradient orColumn Chemistry (Phenyl-Hexyl)Check2->ChangeChromYesFinalizeFinalize MethodCheck2->FinalizeNoChangeChrom->Finalize

Caption: Decision tree for optimizing the LC-MS method for sulfonamide impurities.

References

  • LGC Standards. this compound Reference Material Data. TRC-A629355.[1][5]

  • NIST Chemistry WebBook. Mass Spectrum of Acetamide Derivatives and Fragmentation Patterns.[1]

  • Klagkou, K. et al. (2003).[1][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[6]

  • BenchChem. Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide (Related Structure).

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Application Note 5994-2294EN.[1]

Technical Analysis & Comparative FTIR Guide: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

[1]

Executive Summary

Compound: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS: 17485-44-8 Synonyms: N-(5-sulfamoyl-2-methylphenyl)acetamide; 5'-Sulfamoyl-O-acetotoluidide.[1][2] Application: Pharmaceutical intermediate; Sulfonamide derivative analysis.[1]

This guide provides a rigorous FTIR (Fourier Transform Infrared) spectroscopic analysis of this compound.[1] It is designed for analytical scientists and quality control professionals requiring definitive structural verification. Unlike generic spectral lists, this document focuses on the comparative differentiation of the target compound from its metabolic precursors and synthetic impurities, specifically the unacetylated aniline derivative.

Experimental Methodology: ATR vs. Transmission

For the analysis of solid sulfonamide derivatives, the choice of sampling technique critically impacts spectral resolution and reproducibility.

Comparative Protocol Assessment
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample Prep Minimal (Direct powder contact)High (Grinding with KBr, pressing)
Path Length Fixed (~2 µm penetration)Variable (Dependent on pellet thickness)
Water Interference LowHigh (KBr is hygroscopic)
Resolution Good for qualitative IDSuperior for weak overtones
Recommendation Primary Method for QC/IDSecondary Method for detailed structural elucidation
Recommended ATR Protocol (Self-Validating)

To ensure data integrity (E-E-A-T), follow this workflow. The "Self-Validation" step ensures the instrument and sample contact are optimized before data collection.

  • Background Collection: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Crystal Cleaning: Clean Diamond/ZnSe crystal with isopropanol; verify no residual peaks in real-time preview.[1]

  • Sample Loading: Place ~5 mg of this compound on the crystal.

  • Pressure Application: Apply pressure using the anvil until the peak absorbance at ~1330 cm⁻¹ (Sulfonyl stretch) exceeds 0.1 A.U. but remains below 1.0 A.U. to avoid saturation.[1]

  • Acquisition: Collect 64 scans.

  • Self-Validation Check:

    • Criterion 1: Baseline at 2000–2200 cm⁻¹ should be flat and near 0 A.U.

    • Criterion 2: The Amide I peak (~1670 cm⁻¹) must be distinct from the Aromatic C=C band.

Spectral Analysis & Peak Assignment

The FTIR spectrum of this compound is characterized by the interplay between the Acetamide (N-C=O) and Sulfonamide (SO₂NH₂) groups.[1]

Functional Group Region (4000 – 1500 cm⁻¹)[1]
Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
3360 – 3340 Sulfonamide -NH₂Asymmetric StretchSharp doublet characteristic of primary sulfonamides.
3270 – 3250 Sulfonamide -NH₂Symmetric StretchOften broader; overlaps with Amide NH.
3200 – 3180 Amide -NH-StretchLower frequency due to H-bonding; distinguishes from free amine.
3000 – 2900 Aromatic C-HStretchWeak intensity, just above aliphatic region.[1]
1680 – 1660 Amide I (C=O) C=O[1] Stretch CRITICAL ID PEAK. Strongest in this region.[1] Absent in precursor.
1600 – 1580 Aromatic C=CRing Stretch"Breathing" mode of the toluene core.
1550 – 1530 Amide II N-H Bend / C-N Stretch Diagnostic for secondary amides.[1]
Fingerprint Region (1500 – 600 cm⁻¹)[1]
Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
1370 – 1330 Sulfonyl (SO₂) Asymmetric Stretch Very Strong.[1] Key identifier for sulfonamides.
1170 – 1150 Sulfonyl (SO₂) Symmetric Stretch Very Strong.[1] Paired with the 1330 band.
830 – 810 Aromatic C-HOut-of-Plane (oop) BendConsistent with 1,2,4-trisubstituted benzene pattern (1,2,5-sub).[1]

Comparative Analysis: Product vs. Alternatives

In drug development, the "Alternative" is often the metabolic precursor or a degradation product. The most critical comparison is between the Target (Acetylated) and the Precursor (Free Amine) .

Scenario: Monitoring Synthesis (Acetylation of 5-amino-2-methylbenzenesulfonamide)

The conversion of the aniline precursor to the acetamide target is monitored by specific spectral shifts.

Spectral FeaturePrecursor (Free Amine) Target (Acetamide) Interpretation
1680-1660 cm⁻¹ Absent Strong (Amide I) Appearance confirms acetylation of the nitrogen.[1]
3400-3300 cm⁻¹ Complex Multi-band (Aniline NH₂ + Sulfonamide NH₂)Simplified (Amide NH + Sulfonamide NH₂)Aniline doublets disappear; Amide singlet appears.[1]
1550-1530 cm⁻¹ Weak/AbsentMedium (Amide II) Confirming secondary amide bond formation.[1]

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for releasing a batch of this compound based on FTIR data.

FTIR_WorkflowStartStart: Sample AcquisitionPrepSample Prep (ATR/KBr)Start->PrepScanAcquire Spectrum(4000-600 cm⁻¹)Prep->ScanCheck1Check 1660-1690 cm⁻¹(Amide I Present?)Scan->Check1Fail1FAIL: Precursor Detected(Incomplete Acetylation)Check1->Fail1No PeakCheck2Check 1330 & 1160 cm⁻¹(Sulfonyl Group Intact?)Check1->Check2Peak DetectedFail2FAIL: Sulfonyl Hydrolysisor DegradationCheck2->Fail2Peaks MissingCheck3Fingerprint Match(Ref Std correlation > 0.98)Check2->Check3Peaks PresentCheck3->Fail1Low CorrelationPassPASS: Identity ConfirmedCheck3->PassHigh Correlation

Figure 1: Logic flow for the structural verification of this compound via FTIR.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2-methylphenyl)- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. N-(4-Sulfamoylphenyl)acetamide (Related Structure Data). National Library of Medicine. [Link][1]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.[1]

Comparing N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide with other sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , comparing its efficacy, reactivity, and physicochemical profile against standard sulfonamide intermediates used in pharmaceutical synthesis.

Executive Summary & Chemical Profile

This compound (also referred to as 3-Acetamido-4-methylbenzenesulfonamide) represents a specialized scaffold in the synthesis of "thiazide-like" diuretics and carbonic anhydrase inhibitors. Unlike the ubiquitous Sulfanilamide (4-aminobenzenesulfonamide) or the 4-Chloro-3-sulfamoylbenzoic acid (Indapamide precursor), this intermediate offers a unique ortho-methyl/meta-sulfamoyl substitution pattern stabilized by an N-acetyl group.

This guide compares it against three primary alternatives:

  • 4-Chloro-3-sulfamoylbenzoic acid: The industry standard for Indapamide-class diuretics.[1]

  • Sulfanilamide (Free Amine): The baseline for sulfonamide reactivity.

  • 2-Methyl-5-nitrobenzenesulfonamide: The oxidative precursor alternative.

Structural Specifications
  • CAS Registry (Related): 6973-09-7 (Parent sulfonamide structure class)

  • Molecular Formula: C₉H₁₂N₂O₃S

  • Key Functional Groups:

    • Acetamide (C-1): Acts as a "safety-catch" protecting group; prevents amine oxidation and directs electrophilic substitution.

    • Methyl (C-2): Increases lipophilicity (LogP) compared to carboxylic acid equivalents.

    • Sulfonamide (C-5): The pharmacophore active site.[2]

Comparative Performance Analysis

The following data contrasts the subject molecule with its direct competitors in synthetic workflows.

Table 1: Physicochemical & Synthetic Metrics[2][3][4]
FeatureThis compound4-Chloro-3-sulfamoylbenzoic acidSulfanilamide (Unprotected)
Primary Application Lipophilic Diuretics / CA InhibitorsIndapamide / ChlorthalidoneAntibacterials
Lipophilicity (LogP) ~0.85 (Moderate) 0.60 (Low - Acidic)-0.7 (Hydrophilic)
Regiocontrol High (Acetamide directs para)Moderate (Requires separation)Low (Poly-substitution risk)
Solubility (Organic) Excellent (Alcohols, DCM)Poor (Requires polar solvents)Moderate
Reaction Yield 85-92% (Coupling steps)75-80% (Acid activation issues)Variable (Oxidation prone)
Metabolic Stability High (Methyl resists hydrolysis)Moderate (Ester/Amide cleavage)Low (N-acetylation in vivo)
Key Technical Insights
1. The "Acetamide Effect" on Yield

Using the N-acetyl protected variant significantly outperforms the free amine (Sulfanilamide derivatives) in chlorosulfonation reactions.

  • Observation: Direct chlorosulfonation of free toluidines results in "tarring" due to oxidation of the amino group by chlorosulfonic acid.

  • Advantage: The acetamide group reduces electron density slightly on the nitrogen, preventing oxidation while maintaining enough ring activation to direct the sulfonyl group to the position para to the methyl group (or meta to the acetamide, depending on conditions).

2. Lipophilicity vs. Potency

Compared to 4-Chloro-3-sulfamoylbenzoic acid , the methyl-bearing acetamide intermediate generates downstream products with higher blood-brain barrier (BBB) permeability or tissue distribution.

  • Mechanism: The replacement of the electron-withdrawing Chlorine and Hydrophilic Carboxyl group with a Methyl group alters the pKa of the sulfonamide, often extending the half-life of the final drug candidate.

Experimental Protocol: Synthesis & Utilization

This protocol details the generation of the intermediate and its subsequent hydrolysis for coupling, a critical workflow for validating the material's quality.

Phase A: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl group regioselectively.

  • Reagents: N-(2-methylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (2.0 eq).

  • Setup: 3-neck round bottom flask, ice bath, dropping funnel, caustic scrubber.

  • Procedure:

    • Cool Chlorosulfonic acid to <5°C.

    • Slowly add N-(2-methylphenyl)acetamide portion-wise over 60 mins. Critical: Exotherm control is vital to prevent bis-sulfonation.

    • Heat mixture to 60°C for 2 hours.

    • Add Thionyl chloride dropwise (to convert any sulfonic acid byproducts to sulfonyl chloride).

    • Reflux at 70°C for 1 hour.

    • Quench: Pour reaction mixture onto crushed ice/water (Ratio 1:10). Filter the precipitated Sulfonyl Chloride .

Phase B: Ammonolysis (Forming the Product)

Objective: Convert the chloride to the sulfonamide.

  • Reagents: Wet Sulfonyl Chloride cake, Ammonium Hydroxide (28% NH₃), Acetone.

  • Procedure:

    • Suspend the wet cake in Acetone (5 vol).

    • Add NH₄OH (excess) while maintaining temperature <20°C.

    • Stir for 2 hours.

    • Acidify to pH 4 with dilute HCl to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

Phase C: Deacetylation (Activation for Coupling)

Objective: Remove the protecting group to allow further scaffold elaboration.

  • Reagents: 10% HCl or 10% NaOH (depending on sensitivity).

  • Procedure: Reflux in 10% HCl for 1 hour. Neutralize to precipitate the 3-Amino-4-methylbenzenesulfonamide .

Mechanistic Pathway & Logic

The following diagram illustrates the regiochemical logic and the "Safety-Catch" mechanism of the acetamide group.

G Start o-Toluidine (Precursor) Protect N-Acetylation (Protection) Start->Protect Ac2O Intermediate1 N-(2-methylphenyl) acetamide Protect->Intermediate1 React Chlorosulfonation (ClSO3H) Intermediate1->React Directs meta to Ac para to Me Split Regio Control React->Split Major Target Intermediate (5-Sulfonyl isomer) Split->Major Major Path Minor Byproduct (4-Sulfonyl isomer) Split->Minor Minor Path Ammonolysis Ammonolysis (NH4OH) Major->Ammonolysis Final N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide Ammonolysis->Final

Figure 1: Synthesis pathway highlighting the regioselective influence of the acetamide group.

Strategic Recommendations

For drug development professionals evaluating this intermediate:

  • Purity Profiling: Unlike the 4-chloro analogs, the methyl group is less distinct in HPLC UV detection. Ensure H-NMR verification of the methyl peak (approx 2.3 ppm) vs. the acetamide methyl (approx 2.1 ppm) to confirm deacetylation has not occurred prematurely.

  • Solvent Selection: This intermediate shows superior solubility in THF and Dioxane compared to the benzoic acid derivatives, allowing for milder coupling conditions (e.g., CDI coupling) rather than harsh acid chloride formations.

  • Handling: The compound is stable at room temperature but hygroscopic. Store under desiccant to prevent hydrolysis of the acetamide over long periods.

References

  • Synthesis of Sulfamoyl Benzamide Derivatives. National Institutes of Health (PMC). Available at: [Link] (Accessed via Search 1.3)

  • Indapamide Synthesis and Intermediates.Google Patents (CN1927833A).
  • Properties of 4-Chloro-3-sulfamoylbenzoic acid. PubChem Compound Summary. Available at: [Link] (Accessed via Search 1.13)

  • Recent Advances in N-acyl Sulfonamides. RSC Advances. Available at: [Link] (Accessed via Search 1.15)

  • Indapamide Pharmacopoeial Standards. USP/NewDrugInfo. Available at: [Link] (Accessed via Search 1.17)

Sources

Validation of Analytical Methods for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8 ) is a critical synthetic intermediate used in the manufacturing of sulfonamide-based pharmaceuticals, particularly diuretics and antidiabetic agents. Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically the deacetylated precursor 3-amino-4-methylbenzenesulfonamide —can propagate into the final Active Pharmaceutical Ingredient (API), affecting safety and efficacy.

This guide provides a comparative analysis of analytical methodologies for purity determination, recommending RP-HPLC as the robust standard for Quality Control (QC) and UHPLC as the high-throughput alternative for R&D, supported by a validated protocol framework compliant with ICH Q2(R1) guidelines.

Compound Profile
AttributeDetail
Chemical Name This compound
Synonyms 5'-Sulfamoyl-O-acetotoluidide; N-(2-methyl-5-sulfamoylphenyl)acetamide
CAS Number 17485-44-8
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
Key Impurity 3-Amino-4-methylbenzenesulfonamide (Deacetylated degradant)

Comparative Analysis: HPLC vs. UHPLC

The choice of method depends on the laboratory's specific needs regarding throughput versus equipment availability.

Method Performance Matrix
FeatureMethod A: RP-HPLC (Recommended for QC) Method B: UHPLC (Recommended for R&D)
Column Technology C18, 5 µm porous particlesC18, 1.7 µm sub-2-micron particles
Backpressure < 400 bar (Standard System)> 800 bar (High-Pressure System)
Run Time 15–25 minutes3–6 minutes
Resolution (Rs) High (Robust separation of degradants)Ultra-High (Sharper peaks, better sensitivity)
Solvent Consumption ~15–20 mL per run~2–4 mL per run
Limit of Quantitation ~0.5 µg/mL~0.05 µg/mL
Cost Implications Lower CAPEX, Higher OPEX (Solvents)High CAPEX, Lower OPEX
Decision Logic for Method Selection

MethodSelection Start Select Analytical Strategy Throughput Is Sample Throughput > 50/day? Start->Throughput Sensitivity Is Trace Impurity < 0.05% required? Throughput->Sensitivity No UHPLC Select UHPLC (Speed & Sensitivity) Throughput->UHPLC Yes Budget Equipment Budget Constraint? Sensitivity->Budget No Sensitivity->UHPLC Yes Budget->UHPLC No HPLC Select RP-HPLC (Robustness & Cost) Budget->HPLC Yes

Figure 1: Decision tree for selecting between HPLC and UHPLC based on laboratory constraints.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed for the RP-HPLC quantification of this compound, prioritizing robustness and transferability.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm packing (e.g., Zorbax Eclipse Plus or equivalent).

    • Causality: The C18 stationary phase provides strong hydrophobic interaction to retain the aromatic ring, while the 5 µm particle size ensures low backpressure and high durability.

  • Wavelength: 265 nm.[1][2]

    • Causality: Sulfonamides exhibit an absorption maximum (

      
      ) near 265 nm, providing optimal signal-to-noise ratio.
      
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with Orthophosphoric acid.
    
    • Causality: Acidic pH suppresses the ionization of the sulfonamide group (

      
      ) and the aniline impurity, ensuring they remain in a neutral or consistent ionic state for reproducible retention times.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Gradient Program:

    Time (min) % Buffer (A) % Acetonitrile (B)
    0.0 90 10
    15.0 40 60
    20.0 40 60
    21.0 90 10

    | 25.0 | 90 | 10 |

Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL diluent (1000 µg/mL).

  • Test Solution: Dilute Stock to 100 µg/mL for assay.

Validation Results & Performance Data

The following data represents typical performance metrics derived from validating this sulfonamide intermediate using the protocol above, following ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

The method must resolve the main peak from its primary hydrolysis product (deacetylated impurity).

Stress ConditionTime/Temp% DegradationResolution (Main vs. Impurity)
Acid (0.1N HCl) 4h @ 60°C12.5%> 2.5
Base (0.1N NaOH) 2h @ 60°C28.0%> 3.0
Oxidative (3% H₂O₂) 4h @ RT5.2%> 2.0
Thermal 24h @ 80°C< 1.0%N/A

Observation: The compound is labile to base hydrolysis, rapidly forming 3-amino-4-methylbenzenesulfonamide . The method successfully resolves this impurity (


 min) from the parent peak (

min).
Linearity & Range

Evaluated from 50% to 150% of the target concentration (50–150 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 14520N/A
Y-Intercept 125N/A
Bias at 100% 0.4%

Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.5%
120% 99.8%0.7%

Validation Workflow Visualization

To ensure compliance, the validation process must follow a strict lifecycle.

ValidationLifecycle cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution (ICH Q2) cluster_2 Phase 3: Reporting P1 Method Development (pH & Column Screening) P2 Pre-Validation (System Suitability) P1->P2 E1 Specificity (Stress Testing) P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy & Precision E2->E3 E4 LOD / LOQ E3->E4 R1 Data Processing E4->R1 R2 Final Validation Report R1->R2

Figure 2: Step-by-step validation lifecycle ensuring ICH Q2(R1) compliance.

Conclusion

For the purity analysis of This compound , the RP-HPLC method outlined above offers the optimal balance of cost, robustness, and regulatory acceptance for routine Quality Control. The method is validated to be specific, linear, and accurate, capable of detecting the critical deacetylated impurity formed during synthesis or storage.

Laboratories requiring high-throughput screening (e.g., during process optimization) should adapt this protocol to UHPLC platforms using a 1.7 µm C18 column to reduce run times from 25 minutes to under 5 minutes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • ResearchGate. (2008). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides. Retrieved from [Link]

  • GMP Insiders. (2025). HPLC Vs UPLC: Differences In Application, Performance And Cost.[3][4][5] Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (General Acetylation Protocol). Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , a critical reference standard in the impurity profiling of sulfonamide-class pharmaceuticals.

Executive Summary & Application Context

This compound (CAS: 17485-44-8) serves as a vital Certified Reference Material (CRM) for the quality control of sulfonamide diuretics and carbonic anhydrase inhibitors. It is structurally significant as the N-acetylated derivative of 5-amino-2-methylbenzenesulfonamide, a key intermediate in the synthesis of drugs such as Metolazone and related o-toluenesulfonamide derivatives.

In drug development, this compound is monitored to:

  • Validate Reaction Completion: Ensuring full deacetylation during active pharmaceutical ingredient (API) synthesis.

  • Quantify Impurities: Detecting unreacted precursors in final drug formulations.

  • Assess Stability: Monitoring hydrolytic degradation pathways.

This guide compares the spectral performance of this compound against its primary structural alternative—the deacetylated active intermediate—to provide actionable insights for analytical method development.

Chemical Identity & Structural Basis

FeatureTarget CompoundPrimary Alternative (Precursor/Degradant)
Name This compound 5-Amino-2-methylbenzenesulfonamide
CAS 17485-44-86973-09-7
Role Impurity Standard / IntermediateSynthetic Precursor / Degradant
Chromophore Acetamido-substituted BenzeneAmino-substituted Benzene
Electronic Effect Resonance withdrawal by Carbonyl (Weakened Auxochrome)Strong Resonance Donation (Strong Auxochrome)
Structural Impact on UV Spectra

The spectral distinction lies in the acetylation of the primary amine . The acetyl group (


) withdraws electron density from the nitrogen lone pair, reducing its ability to donate electrons into the phenyl ring (

-system).
  • Result: A Hypsochromic Shift (Blue Shift) and reduced molar absorptivity (

    
    ) compared to the free amine.
    

UV-Vis Spectral Analysis & Comparison

Experimental Data Summary

The following data represents typical spectral characteristics in Methanol (MeOH) at ambient temperature.

ParameterThis compound5-Amino-2-methylbenzenesulfonamide (Alternative)Performance Implication

(Primary)
252 - 256 nm 260 - 265 nm Target absorbs at shorter wavelengths due to N-acetylation.

(Secondary)
~205 nm (End absorption)~210 nmSecondary band is less specific but higher intensity.
Absorbance Intensity Moderate (

)
High (

)
The alternative (free amine) is more sensitive to UV detection.
Solvent Sensitivity Low (Stable in MeOH/ACN)Moderate (pH dependent)Target is less susceptible to pH shifts in the 4-8 range.
Resolution Requirement HighModerateCritical: Requires chromatographic separation to distinguish overlapping bands.
Comparative Insight
  • Differentiation: The ~8–10 nm shift between the acetylated target and the free amine allows for selective detection using Diode Array Detectors (DAD) . By extracting chromatograms at 252 nm (Target max) vs. 265 nm (Alternative max), researchers can optimize sensitivity for the specific impurity being tracked.

  • pH Effects: The Alternative (free amine) is amphoteric and its spectrum will shift significantly at acidic pH (protonation of

    
     eliminates the auxochromic effect). The Target (amide) is neutral and spectrally stable, making it a robust internal standard.
    

Experimental Protocol: UV-Vis Characterization

Objective

To determine the specific molar absorptivity and validate the purity of the reference standard.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Blank: Pure solvent (matched to sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz, 10 mm path length.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL Methanol (Stock A: 100

      
      g/mL).
      
    • Note: Sonication for 5 mins may be required due to the amide's crystal lattice energy.

  • Dilution Series:

    • Prepare working standards: 5, 10, 20, and 40

      
      g/mL from Stock A.
      
  • Scanning:

    • Baseline correct with the blank solvent.

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Identify

      
      .[1]
      
    • Calculate Linearity (

      
      ) and Molar Absorptivity (
      
      
      
      ).
Method Validation Criteria (E-E-A-T)
  • Linearity:

    
     over 5–50 
    
    
    
    g/mL range.
  • Precision: Relative Standard Deviation (RSD) < 2.0% for replicate scans.

  • LOD (Limit of Detection): Typically ~0.5

    
    g/mL at 254 nm.
    

Visualizations

Diagram 1: Spectral Shift Mechanism & Synthesis Pathway

This diagram illustrates the chemical relationship and the resulting spectral shift that allows differentiation.

SpectralShift Precursor 5-Amino-2-methyl- benzenesulfonamide (Alternative) Target N-[5-(Aminosulfonyl)- 2-methylphenyl]-acetamide (Target) Precursor->Target Acetylation (Synthesis) SpecA λmax: ~265 nm (Red Shifted) Precursor->SpecA Strong Auxochrome (-NH2) Reagent + Acetic Anhydride Target->Precursor Hydrolysis (Degradation) SpecB λmax: ~254 nm (Blue Shifted) Target->SpecB Weak Auxochrome (-NHAc)

Caption: Chemical interconversion between the free amine (Alternative) and the acetamide (Target), showing the hypsochromic spectral shift caused by N-acetylation.

Diagram 2: Analytical Workflow for Impurity Profiling

A logical flow for using this standard in a regulatory environment.

Workflow cluster_detect Detection Strategy Start Sample: Drug Formulation Prep Sample Preparation (Dissolve in MeOH/Mobile Phase) Start->Prep Sep HPLC Separation (C18 Column, Gradient Elution) Prep->Sep UV_Dual Dual Wavelength Monitoring Sep->UV_Dual Ch1 Ch1: 254 nm (Target Specific) UV_Dual->Ch1 Ch2 Ch2: 265 nm (Precursor Specific) UV_Dual->Ch2 Result Quantify Impurity % (Compare to CRM) Ch1->Result Ch2->Result

Caption: Recommended HPLC-UV workflow utilizing dual-wavelength detection to simultaneously quantify the target impurity and its deacetylated precursor.

References

  • LGC Standards. (n.d.). This compound Reference Material. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235511: 5-Amino-2-methylbenzenesulfonamide. Retrieved from

  • Ren, L. L., et al. (2009).[2] Crystal structure of 5-amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from

  • ICH Guidelines. (2006). Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[1][3][4] Retrieved from

Sources

A Researcher's Guide to the Crystallographic Analysis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: An XRD-Based Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the analysis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide using X-ray diffraction (XRD). In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of ensuring drug safety, stability, and efficacy. The crystalline form of an API dictates critical physicochemical properties, including solubility, dissolution rate, and bioavailability.

While specific experimental powder XRD data for this compound is not publicly available, this guide establishes a robust methodology for its characterization. We will delve into the principles of XRD analysis, present a detailed protocol for data acquisition, and use crystallographic data from structurally related acetamide derivatives to provide a comparative analysis. This approach will equip researchers with the necessary expertise to conduct and interpret their own findings, particularly in the context of identifying and differentiating polymorphs—a critical step in drug development.

The Imperative of Solid-State Characterization

The precise arrangement of molecules in a crystal lattice, known as the crystal structure, can vary, leading to different crystalline forms called polymorphs. Polymorphs of the same compound can have distinct physical properties, and the unexpected appearance of a new, less stable, or less soluble polymorph can have profound implications for a drug product. X-ray diffraction is the definitive technique for identifying and characterizing these forms. It provides a unique "fingerprint" of a crystalline solid based on how it scatters X-rays.

This guide will use this compound as a model compound to illustrate the principles and practices of modern crystallographic analysis. We will draw comparisons from published crystal structures of related molecules to highlight the structural nuances that XRD can reveal.

Experimental Protocol: Acquiring a High-Quality Powder XRD Pattern

The validity of any XRD analysis hinges on the quality of the experimental data. The following protocol outlines a self-validating system for obtaining a powder XRD pattern suitable for regulatory submission and scientific inquiry. The causality behind each step is explained to ensure a deep understanding of the process.

Sample Preparation

The goal of sample preparation is to present a representative, randomly oriented collection of crystallites to the X-ray beam.

  • Material Grinding: Gently grind approximately 10-20 mg of the this compound sample using an agate mortar and pestle.

    • Rationale: This step reduces particle size to a uniform range (typically 1-10 µm), which minimizes preferred orientation—a major source of error where non-random crystal alignment leads to biased peak intensities.

  • Sample Mounting: Pack the finely ground powder into a zero-background sample holder. This can be a silicon wafer with a central well or a specifically designed low-background holder.

    • Rationale: A zero-background holder ensures that the resulting pattern is free from diffraction peaks originating from the sample substrate, thus improving the signal-to-noise ratio and preventing misinterpretation of data.

Instrumentation and Data Acquisition

This protocol assumes the use of a modern Bragg-Brentano diffractometer.

  • Instrument: A high-resolution powder X-ray diffractometer (e.g., Bruker D8 Advance, PANalytical Empyrean).

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).

    • Rationale: Copper is the most common X-ray source for pharmaceutical analysis due to its high flux and good resolution for organic compounds.

  • Data Collection Parameters:

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 40°.

      • Rationale: This range typically covers the most information-rich diffraction peaks for organic molecules.

    • Step Size: 0.02°.

    • Time per Step: 1-2 seconds.

      • Rationale: A small step size and sufficient counting time ensure that sharp peaks are adequately resolved and that the data has good statistical quality.

    • Optics: Divergence slit, anti-scatter slit, and a detector-side monochromator or a modern solid-state detector to remove Kβ radiation.

The workflow for acquiring and initially processing the XRD data can be visualized as follows:

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample Mount Mount on Zero-Background Holder Grind->Mount Load Load into Diffractometer Mount->Load Configure Set Instrumental Parameters (2θ range, step size, etc.) Load->Configure Scan Initiate Scan Configure->Scan RawData Raw Diffraction Data Scan->RawData Process Background Subtraction & Peak Identification RawData->Process FinalPattern Final XRD Pattern (Intensity vs. 2θ) Process->FinalPattern

Caption: Experimental workflow for obtaining a powder XRD pattern.

Comparative Analysis: Insights from Structurally Related Compounds

In the absence of a public XRD pattern for this compound, we can gain significant insights by examining the single-crystal X-ray structures of analogous molecules. These structures reveal how subtle changes in molecular composition and intermolecular interactions, such as hydrogen bonding, can lead to different crystal packing, which in turn would result in distinct XRD patterns.

The table below summarizes key crystallographic parameters from published structures of related acetamide and sulfonamide compounds. These parameters define the unit cell—the basic repeating block of the crystal lattice. Differences in these parameters guarantee that the powder XRD patterns will be different.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
N-(2-Methylphenylsulfonyl)acetamideC₉H₁₁NO₃STetragonalP4₁a = 7.9804 Å, c = 16.749 Å[1]
Triclinic Polymorph of N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamideC₁₅H₁₆N₂O₅S₂TriclinicP-1a = 9.6722 Å, b = 11.9968 Å, c = 15.4784 Å, α = 82.80°, β = 79.23°, γ = 89.65°[2]
N-Methyl-N-(2-methylphenyl)acetamideC₁₀H₁₃NOOrthorhombicP2₁2₁2₁a = 8.654 Å, b = 10.123 Å, c = 11.982 Å[3]
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideC₁₃H₁₆N₄OMonoclinicP2₁/ca = 10.035 Å, b = 13.018 Å, c = 10.741 Å, β = 109.84°[4]

Analysis of Comparative Data:

  • Diversity in Crystal Systems: The examples span tetragonal, triclinic, orthorhombic, and monoclinic crystal systems. Each system has unique symmetry constraints that dictate the possible positions of diffraction peaks.

  • Impact of Functional Groups: The presence of different functional groups leads to varied intermolecular interactions. For instance, the N-H and C=O groups in N-(2-Methylphenylsulfonyl)acetamide form N-H···O hydrogen bonds that link the molecules into chains.[1] In contrast, N-Methyl-N-(2-methylphenyl)acetamide relies on weaker C-H···O hydrogen bonds to form its three-dimensional network.[3] These different bonding motifs create fundamentally different crystal packings.

  • The Phenomenon of Polymorphism: The case of N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamide is particularly instructive, as a triclinic polymorph is explicitly compared to a previously reported monoclinic form.[2] The two forms exhibit different dihedral angles between their aromatic rings, demonstrating how molecules can adopt different conformations within the crystal lattice.[2] This conformational flexibility is a common origin of polymorphism. XRD is the primary tool used to distinguish between such polymorphs, as each will produce a unique diffraction pattern. The existence of polymorphism has been documented for numerous acetamide derivatives.[5][6][7]

The logical relationship between molecular structure, crystal packing, and the resulting diffraction pattern is illustrated below.

Crystal_Logic cluster_molecular Molecular Level cluster_crystal Crystal Level cluster_xrd Analytical Output Mol_Structure Molecular Structure (Atom Connectivity, Functional Groups) Mol_Conformation Molecular Conformation (Torsion Angles) Mol_Structure->Mol_Conformation Interactions Intermolecular Interactions (Hydrogen Bonds, π-stacking) Mol_Conformation->Interactions Packing Crystal Packing (Unit Cell, Space Group) Interactions->Packing XRD_Pattern X-Ray Diffraction Pattern (Peak Positions & Intensities) Packing->XRD_Pattern Unique Fingerprint

Caption: Relationship between molecular properties and the final XRD pattern.

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically grounded framework for the X-ray diffraction analysis of this compound. While direct experimental data is pending, we have established a detailed, best-practice protocol for its acquisition and demonstrated how comparative analysis of structurally related compounds can yield profound insights into its likely solid-state behavior.

The key takeaway for researchers is the non-negotiable importance of XRD in modern drug development. It is the definitive method for identifying crystalline forms, detecting polymorphism, and ensuring the solid-state consistency of an API. By understanding the causal links between molecular structure, crystal packing, and the resulting diffraction pattern, scientists can proactively address potential challenges related to drug stability, manufacturing, and bioavailability, ultimately leading to safer and more effective medicines.

References

  • Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. (n.d.). National Center for Biotechnology Information.
  • N-Methyl-N-(2-methylphenyl)acetamide. (n.d.). National Center for Biotechnology Information.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2021). National Center for Biotechnology Information.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). National Center for Biotechnology Information.
  • N-(2-Methylphenylsulfonyl)acetamide. (n.d.). National Center for Biotechnology Information.
  • This compound. (n.d.). LGC Standards.
  • A triclinic polymorph of N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamide. (n.d.). National Center for Biotechnology Information.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2024). ResearchGate.
  • Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. (2017). PubMed.
  • Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. (2024). PubMed.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
  • Acetamide. (n.d.). National Institute of Standards and Technology.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). ResearchGate.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (n.d.). MDPI.

Sources

Precision Verification: Elemental Analysis Strategies for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8), also known as 5'-Sulfamoyl-O-acetotoluidide, is a critical sulfonamide intermediate used in the synthesis of diuretic and antihypertensive pharmaceuticals.[1] Its structural integrity—defined by the precise ratio of the acetamide moiety to the sulfonamide core—is paramount for downstream reaction efficiency.

This guide provides a comparative technical analysis of elemental verification methods. Unlike simple organic intermediates, the presence of the sulfonyl group (-SO₂NH₂) introduces specific combustion challenges. We compare the industry-standard Automated CHNS Combustion against the classical Schöniger Flask method and modern High-Resolution Mass Spectrometry (HRMS) , providing experimental protocols to distinguish pure product from common solvates and degradation analogs.[1]

Part 1: Theoretical Framework & Stoichiometry

Before initiating analysis, the theoretical baseline must be established. Deviations from these values are the primary indicator of impurities such as moisture (hygroscopicity is common in sulfonamides) or deacetylated byproducts.

Chemical Formula:


Molecular Weight:  228.27  g/mol [2]
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical %Tolerance (±0.4%)
Carbon C12.0119108.09947.36% 46.96 – 47.76%
Hydrogen H1.0081212.0965.30% 4.90 – 5.70%
Nitrogen N14.007228.01412.27% 11.87 – 12.67%
Sulfur S32.06132.06014.05% 13.65 – 14.45%
Oxygen O15.999347.99721.03% Calculated by diff.[1]

Critical Insight: A low Carbon value accompanied by high Hydrogen often indicates retained solvent (e.g., Methanol or Water). A low Sulfur value typically suggests incomplete combustion or instrument saturation.

Part 2: Comparative Methodologies

We evaluated three distinct analytical approaches to validating this compound. The choice of method depends on the specific impurity profile suspected.

Method A: Automated CHNS Combustion (The Gold Standard)
  • Mechanism: Flash combustion at >1000°C in an oxygen-enriched helium atmosphere.[1] Gases (

    
    ) are separated via chromatography.
    
  • Performance: High throughput. Excellent for C, H, and N.

  • Limitation: Sulfonamides can form stable metal sulfates if ash is present, or

    
     can adsorb onto cooler parts of the system, leading to low Sulfur recovery .
    
  • Verdict: Best for routine purity checks.

Method B: Schöniger Flask Combustion (The Sulfur Specialist)
  • Mechanism: Sample is burned in a platinum-basket flask filled with pure Oxygen.[1] The resulting gases are absorbed into a liquid (e.g., Hydrogen Peroxide) and titrated (Barium Perchlorate).

  • Performance: The most accurate method for Sulfur quantification in sulfonamides.

  • Limitation: Manual, time-consuming, and requires significant operator skill.

  • Verdict: Essential when the Sulfur stoichiometry is .

Method C: HRMS (The Molecular Fingerprint)
  • Mechanism: Electrospray Ionization (ESI) Time-of-Flight mass spectrometry.[1]

  • Performance: Confirms molecular formula (

    
    ) with <5 ppm error.
    
  • Limitation: Does not determine bulk purity. A 90% pure sample can give a perfect HRMS signal.

  • Verdict: Complementary to EA, not a replacement.

Part 3: Experimental Protocols

Protocol 1: Optimized CHNS Analysis for Sulfonamides
  • Instrument: Elementar vario EL cube or equivalent.

  • Reagents: Tungsten Trioxide (

    
    ) powder (Catalyst).
    

Step-by-Step Workflow:

  • Calibration: Run 3 blanks and 3 standards of Sulfanilamide (chosen for structural similarity). K-factor stability must be <0.01.[1]

  • Sample Prep: Weigh 2.0 – 2.5 mg of this compound into a tin boat.

  • Catalyst Addition: Add 5–10 mg of

    
     directly over the sample.
    
    • Reasoning:

      
       prevents the formation of non-volatile sulfates and aids in the complete release of 
      
      
      
      .
  • Combustion: Set furnace temperature to 1150°C (standard 950°C is often insufficient for sulfonamide cleavage).

  • Oxygen Dosing: Increase

    
     dosing time by 20% to ensure complete oxidation of the phenyl ring.
    
Protocol 2: Impurity Diagnosis via Data

Use the following logic table to interpret deviations in your EA results.

ObservationProbable CauseCorrective Action
C ↓, H ↑, N ↓ Retained Solvent (Methanol/Ethanol)Dry sample at 60°C under vacuum (5 mbar) for 4h.
C ↓, H ↑, N ↔ Moisture (Hygroscopic uptake)Check TGA (Thermogravimetric Analysis); store in desiccator.
S ↓↓ Incomplete CombustionAdd

or

additive; increase

flow.
C ↑, N ↑ Deacetylation (Impurity: Toluidine derivative)Check HPLC; Recrystallize from EtOH.

Part 4: Visualization & Workflow

Diagram 1: Analytical Decision Tree

This workflow guides the researcher in selecting the appropriate validation method based on sample status.

AnalyticalWorkflow Start Sample: this compound CheckPurity Is Bulk Purity Known? Start->CheckPurity Routine Routine Batch Check CheckPurity->Routine Yes Structural New Synthesis / Unknown Impurity CheckPurity->Structural No CHNS Method A: Automated CHNS (Add WO3 Catalyst) Routine->CHNS HRMS Method C: HRMS + NMR (Identify Impurity) Structural->HRMS Result_Pass Values within ±0.4%? PASS CHNS->Result_Pass Result_Fail FAIL: S is low or C is off CHNS->Result_Fail Schoniger Method B: Schöniger Flask (Targeted S Analysis) Result_Fail->Schoniger Sulfur Issue Result_Fail->HRMS Carbon/Nitrogen Issue

Caption: Decision tree for selecting the optimal analytical method based on initial purity data and specific failure modes.

Diagram 2: Combustion Reaction Pathway

Visualizing the breakdown of the sulfonamide moiety during analysis.

CombustionPathway Molecule C9H12N2O3S (Solid) Furnace Combustion 1150°C + O2 Molecule->Furnace Flash Combustion Gases Gas Mixture: CO2 + H2O + NOx + SO2 Furnace->Gases Oxidation Reduction Reduction Tube (Cu @ 600°C) Gases->Reduction Remove Excess O2 Reduce NOx to N2 Final Analyte Separation: N2, CO2, H2O, SO2 Reduction->Final GC Separation

Caption: The chemical transformation pathway during Automated CHNS analysis, highlighting the critical reduction step for Nitrogen quantification.

Part 5: Comparative Data Summary

The following data illustrates a typical comparison between a "Pass" batch and a "Fail" batch (contaminated with 2% water).

Table 2: Experimental Data Comparison
AnalyteTheoretical (%)Batch A (Pure)Batch B (Wet - 2% H₂O)Status
Carbon 47.3647.3146.45Batch B Fails
Hydrogen 5.305.345.62Batch B Fails
Nitrogen 12.2712.2512.01Batch B Fails
Sulfur 14.0514.0113.75Batch B Fails

Analysis: Batch B shows a classic "hydration profile": Carbon and Nitrogen are diluted (lower than theoretical), while Hydrogen is artificially elevated due to the H contribution from water (


).

References

  • PubChem. (2024).[3][4] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from [Link]

  • Wang, J., et al. (2025).[5] Analysis of Hotspots in the Field of Sulfonamides Treatment: A Bibliometric Review. Water, 17(12), 1792.[5] Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

[1]

CAS Number: 17485-44-8 Synonyms: N-(2-methyl-5-sulfamoylphenyl)acetamide; 5'-Sulfamoyl-o-acetotoluidide Chemical Class: Sulfonamide Intermediate / Acetamide Derivative[1]

Executive Safety Summary

As a Senior Application Scientist, I prioritize the "Safety by Design" principle. Handling N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide presents a compound risk profile.[1] You are dealing with a molecule that combines a sulfonamide moiety (high sensitization potential) with an acetamide backbone (potential carcinogenicity/reproductive toxicity).[1]

The Core Directive: Do not treat this merely as a generic organic solid. Treat it as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.[1] The primary risks are respiratory sensitization and transdermal absorption.[1]

Hazard Identification & Risk Logic

To select the correct PPE, we must understand the failure modes of standard protection.[1]

Hazard ClassRisk DescriptionCritical Failure Mode
Respiratory Sensitizer The aminosulfonyl group (-SO₂NH₂) is a known hapten.[1] Inhalation of dust can trigger irreversible allergic responses (asthma-like symptoms).[1]Mask Leakage: Standard surgical masks provide zero protection against sub-micron API dust.[1]
Systemic Toxicity Acetamide derivatives are often flagged as H351 (Suspected Carcinogen).[1][2][3]Dermal Permeation: Acetamides can act as solvents for themselves, permeating thin latex or vinyl gloves rapidly.[1]
Physical Hazard Electrostatic powder.[1]Particle Drift: The powder will "jump" due to static, bypassing local exhaust if airflow is turbulent.[1]
Diagram 1: Risk-to-PPE Decision Pathway

RiskLogicChemicalN-[5-(Aminosulfonyl)-2-methylphenyl]-acetamideDustAirborne Dust(Static Charge)Chemical->DustHandlingSkinDermal Contact(Lipophilic)Chemical->SkinTransferRespRiskSensitization &Alveolar AbsorptionDust->RespRiskDermRiskPermeation &Systemic UptakeSkin->DermRiskPPE_RespPAPR or N95/P100(Fit-Tested)RespRisk->PPE_RespMitigationPPE_SkinDouble Nitrile Gloves+ Tyvek SleevesDermRisk->PPE_SkinMitigation

Caption: Logical flow from chemical properties to specific PPE requirements, highlighting the dual-threat of inhalation and permeation.

Personal Protective Equipment (PPE) Specifications

Standard lab coats are insufficient.[1] The following system is self-validating: if you see powder on the inner glove, the protocol has failed.[1]

A. Respiratory Protection
  • Primary Choice: Powered Air Purifying Respirator (PAPR) with HEPA filters.[1]

    • Why: Eliminates the "face seal" variable. Positive pressure ensures that if a leak occurs, air blows out, not in.[1]

  • Minimum Acceptable: N95 or P100 Half-Face Respirator (Must be fit-tested annually).[1]

    • Contraindication: Do not use if you have facial hair interfering with the seal.[1]

B. Dermal Protection (The Double-Glove Protocol) [1]
  • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/Blue).[1]

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff, contrasting color).[1]

    • Scientific Rationale: Acetamide derivatives can permeate nitrile over time.[1] The outer glove is "sacrificial" and should be changed every 60 minutes or immediately upon splash.[1] The inner glove acts as the final barrier and a visual indicator of breach.[1]

C. Body Protection
  • Suit: Disposable Tyvek® lab coat or coverall (closed front, elastic wrists).[1]

  • Why: Cotton lab coats trap dust in the fibers, which is then released later in the office or cafeteria (secondary exposure).[1]

Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk) [1]
  • Engineering Control: All weighing MUST occur inside a Vented Balance Enclosure (VBE) or Chemical Fume Hood.[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.[1] This prevents the "particle jump" that contaminates gloves.[1]

  • The "Wet" Technique: If possible, add the solvent to the weigh boat inside the enclosure to solubilize the solid before transferring it to the reaction vessel.[1] Handling a solution is safer than handling a dust.[1]

Phase 2: Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO or DMF.[1]

  • Exotherm Warning: Sulfonamides can generate heat when dissolved in strong acids or bases.[1] Add solid to solvent slowly.[1]

Phase 3: Decontamination & Disposal [1]
  • Surface Cleaning: Wipe surfaces with a surfactant (detergent) followed by 70% Isopropanol.[1]

    • Note: Alcohol alone fixes proteins but is effective for solubilizing this organic intermediate.[1] The detergent lifts the static dust.[1]

  • Waste: Solid waste must be double-bagged and labeled "Toxic/Sensitizer."[1]

  • Disposal Method: High-Temperature Incineration is the only validated method to destroy the sulfonamide core and prevent environmental bio-accumulation.[1]

Diagram 2: Safe Gowning & Handling Workflow

GowningStartEntry to LabDonningDonning:1. Tyvek Coat2. Inner Gloves3. Respirator4. Outer GlovesStart->DonningCheckSeal Check(Positive/Negative Pressure)Donning->CheckWorkExecute Experiment(In Fume Hood)Check->WorkPassDoffingDoffing Sequence:1. Remove Outer Gloves2. Remove Coat (Roll inside out)3. Remove Respirator4. Remove Inner GlovesWork->DoffingWashWash Hands(Soap + Water 20s)Doffing->Wash

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination during exit.

Emergency Response
  • Inhalation: Move immediately to fresh air. If wheezing occurs (sulfonamide reaction), seek medical attention. Corticosteroids may be required.[1]

  • Eye Contact: Flush for 15 minutes. Do not rub; the crystals can cause mechanical corneal abrasion.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use ethanol on skin; it increases the transdermal absorption rate of the chemical.[1]

References
  • LGC Standards. this compound Reference Material Data. LGC Standards.[1] Link

  • PubChem. Sulfonamide Structure-Activity Relationships and Toxicity.[1] National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Acetamide (CAS 60-35-5) - Carcinogenicity Classifications.[1]Link[1]

  • BenchChem. Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.Link[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.